3-(Methylamino)pyridazine-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)pyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-8-6-5(4-7)2-3-9-10-6/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXVIGZKPHFKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 3-(Methylamino)pyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(methylamino)pyridazine-4-carbonitrile, including its chemical identity, physicochemical properties, and a proposed synthetic route. Due to the limited availability of experimental data for this specific compound, some information is derived from closely related analogues.
Chemical Identity and Synonyms
The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature. Several synonyms are also used to identify this molecule in chemical databases and literature.
IUPAC Name: this compound[1]
Synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [1][4] |
| Molecular Weight | 134.14 g/mol | [3][4] |
| CAS Number | 1256268-95-7 | [2][3][4] |
| Predicted XlogP | 0.4 | [1] |
| Purity | >97% | [4] |
| Storage Conditions | +4℃, Light sensitive | [4] |
Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a general and plausible synthetic route can be proposed based on the well-established synthesis of structurally related 3-amino-5-arylpyridazine-4-carbonitriles.[5][6] This involves a one-pot, three-component reaction.
Proposed Synthesis of this compound:
This proposed method is adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5]
Materials:
-
Glyoxal (as a surrogate for an arylglyoxal)
-
Methylhydrazine (in place of hydrazine hydrate to achieve the methylamino group)
-
Malononitrile
-
Ethanol
-
Water
-
Triethylamine (as a potential base catalyst)
Procedure:
-
A solution of glyoxal (1 equivalent) and methylhydrazine (1 equivalent) is prepared in a 1:1 mixture of ethanol and water.
-
The mixture is stirred at room temperature for approximately 30 minutes to facilitate the formation of the corresponding methylhydrazone.
-
Malononitrile (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred for an additional 30 minutes to 2 hours at room temperature. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
If the reaction is slow, a catalytic amount of a base like triethylamine can be added.
-
Upon completion, the product is expected to precipitate from the reaction mixture.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, N-H).
Biological Activity
Currently, there is no available information in the public domain regarding the specific biological activity or the signaling pathways associated with this compound. The broader class of pyridazine derivatives is known to exhibit a wide range of biological activities, including potential as anticancer and antibacterial agents.[7] Further research is required to elucidate the pharmacological profile of this particular compound.
Experimental Workflow Diagram
The following diagram illustrates the proposed one-pot synthesis of this compound.
Caption: Proposed one-pot synthetic workflow for this compound.
References
- 1. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 2. 1256268-95-7 this compound [chemsigma.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1256268-95-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3-(Methylamino)pyridazine-4-carbonitrile
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Methylamino)pyridazine-4-carbonitrile, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related pyridazine derivatives is included to provide a prospective analysis.
Core Compound Identification
Table 1: Compound Identifiers for this compound
| Identifier | Value | Citation |
| CAS Number | 1256268-95-7 | [1][2] |
| Molecular Formula | C₆H₆N₄ | [2][3] |
| Molecular Weight | 134.14 g/mol | [2] |
| Canonical SMILES | CNC1=C(C=CN=N1)C#N | [3] |
| InChIKey | NPXVIGZKPHFKID-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Purity | >97% | Commercial Supplier[2] |
| XlogP (Predicted) | 0.4 | PubChem[3] |
| Storage Conditions | +4°C, Light sensitive | Commercial Supplier[2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
While a specific synthesis protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of similar 3-aminopyridazine-4-carbonitriles has been reported. The following is a representative one-pot, three-component reaction protocol adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5]
Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives
This protocol involves the reaction of an appropriate glyoxal derivative, malononitrile, and a hydrazine source.
Materials:
-
Aryl or alkyl glyoxal
-
Malononitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
Procedure:
-
A mixture of the desired glyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.
-
Malononitrile (1 mmol) is then added to the reaction mixture.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid product is washed with hot water (2 x 5 mL).
-
Purification is achieved by recrystallization from ethanol.
Purity Assessment
The purity of pyridazine derivatives can be evaluated using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[6] A validated reverse-phase HPLC method would be suitable for determining the purity of this compound.
Spectral Data and Characterization (Prospective)
Direct experimental spectral data for this compound is not available. The following interpretations are based on data from analogous pyridazine carbonitrile compounds and general principles of spectroscopy.[5][7]
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 135.06653 | 124.3 |
| [M+Na]⁺ | 157.04847 | 134.2 |
| [M-H]⁻ | 133.05197 | 124.7 |
| [M]⁺ | 134.05870 | 118.4 |
| [M]⁻ | 134.05980 | 118.4 |
| Data from PubChemLite[3] |
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridazine ring and the methylamino group. The aromatic protons on the pyridazine ring would likely appear as doublets or multiplets in the downfield region (typically δ 7.0-9.0 ppm). The methyl protons of the methylamino group would likely appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm), and the amino proton would be a broader singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show six distinct signals. The carbon of the nitrile group would be in the characteristic range of δ 115-125 ppm. The carbons of the pyridazine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be found in the upfield region (δ 25-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. A sharp, strong band around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) group. The N-H stretch of the secondary amine would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would be found in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.14 g/mol ). Fragmentation patterns would be expected to involve the loss of small molecules such as HCN or CH₃.
Logical Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridazine derivative, a process highly relevant to the target audience.
Caption: A logical workflow for the synthesis and characterization of a novel pyridazine derivative.
References
- 1. 1256268-95-7 this compound [chemsigma.com]
- 2. 1256268-95-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of 3-(Methylamino)pyridazine-4-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3-(Methylamino)pyridazine-4-carbonitrile (C₆H₆N₄), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document utilizes representative data from structurally analogous compounds, namely 3-amino-5-arylpyridazine-4-carbonitriles, to provide a robust predictive analysis. The methodologies and expected spectral features for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed herein.
Predicted and Analogous Spectral Data
The following tables summarize the expected and analogous spectral data for this compound. The data for analogous compounds is derived from published literature on 3-amino-5-arylpyridazine-4-carbonitriles, which serve as excellent models for predicting the spectral behavior of the target compound.[1][2]
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridazine-H (C₅-H) | 8.0 - 8.5 | Doublet | ~4-6 | Expected to be downfield due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitrile group. |
| Pyridazine-H (C₆-H) | 8.5 - 9.0 | Doublet | ~4-6 | Coupled to C₅-H. Its precise shift is influenced by the electronic effects of the substituents. |
| NH | 5.0 - 7.0 | Broad Singlet | - | Position and broadening are dependent on solvent and concentration. May exchange with D₂O. |
| CH₃ | 3.0 - 3.5 | Singlet or Doublet | (~5 if coupled to NH) | The methyl protons attached to the nitrogen. May show coupling to the NH proton depending on the solvent and temperature. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C₃ (C-N) | 155 - 160 | Carbon bearing the methylamino group. |
| C₄ (C-CN) | 90 - 95 | Carbon attached to the nitrile group. Shielded by the nitrile functionality. |
| C₅ | 130 - 135 | Pyridazine ring carbon. |
| C₆ | 140 - 145 | Pyridazine ring carbon, typically deshielded by the adjacent nitrogen. |
| CN | 115 - 120 | Nitrile carbon. |
| CH₃ | 30 - 35 | Methyl carbon. |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium | Secondary amine N-H stretching vibration. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Pyridazine ring C-H stretching. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Weak | Methyl group C-H stretching. |
| C≡N Stretch | 2215 - 2230 | Strong | Characteristic sharp absorption for the nitrile group.[1] |
| C=N, C=C Stretch | 1550 - 1650 | Medium-Strong | Aromatic ring stretching vibrations.[1] |
| N-H Bend | 1500 - 1600 | Medium | Secondary amine N-H bending. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 134.06 | Molecular ion peak corresponding to the monoisotopic mass of C₆H₆N₄.[3] |
| [M+H]⁺ | 135.07 | Protonated molecular ion, commonly observed in ESI and CI modes.[3] |
| [M+Na]⁺ | 157.05 | Sodium adduct, often seen in ESI-MS.[3] |
| Fragmentation Ions | < 134 | Expected fragmentation may involve the loss of HCN (m/z 27) from the nitrile group or cleavage of the methyl group (m/z 15). |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data, based on common laboratory practices and methods reported for similar compounds.[1][4]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 300 MHz or higher field NMR spectrometer (e.g., Bruker 300).[1]
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often suitable for nitrogen-containing heterocycles.
-
¹H NMR Acquisition :
-
The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse program (e.g., PENDANT, DEPT) is used.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width is set to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared spectrometer (e.g., Thermonicolet Nexus 670).[1]
-
Sample Preparation (KBr Pellet Method) :
-
Approximately 1-2 mg of the compound is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is transferred to a pellet press and compressed under high pressure to form a transparent disc.
-
-
Acquisition :
-
A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
-
The sample pellet is placed in the spectrometer's sample holder.
-
The spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹) versus transmittance (%).
-
2.3 Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation : The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).
-
Acquisition (ESI-MS Example) :
-
The solution is infused into the ESI source at a constant flow rate.
-
The instrument is operated in positive or negative ion mode. Positive mode is common for nitrogenous bases to observe [M+H]⁺ ions.
-
The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).
-
Data is processed to produce a mass spectrum showing relative intensity versus mass-to-charge ratio (m/z).
-
Visualized Workflow
The logical flow of spectroscopic and spectrometric analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates this workflow.
Caption: Workflow for the structural analysis of a synthesized compound.
References
The Emergence of Pyridazine-4-carbonitriles: A Technical Guide to Their Synthesis and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of pyridazine-4-carbonitrile compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the evolution of this heterocyclic scaffold, detailing key synthetic methodologies, quantitative biological data, and its emerging role in targeting critical signaling pathways.
Introduction: The Pyridazine Core and the Rise of the 4-Carbonitrile Moiety
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has been a subject of interest in medicinal chemistry for decades due to its diverse pharmacological activities.[1] While the parent pyridazine ring was first synthesized in the late 19th century, significant interest in its derivatives for practical applications grew substantially after the discovery of naturally occurring pyridazines in 1971.[2]
The introduction of a carbonitrile (-CN) group at the 4-position of the pyridazine ring creates a unique scaffold, pyridazine-4-carbonitrile, with distinct physicochemical properties.[3] The strong electron-withdrawing nature of the nitrile group significantly influences the electronic distribution within the aromatic ring, modulating the properties of other substituents and providing a key interaction point for biological targets.[3][4] This guide focuses specifically on the journey of this important subclass of pyridazines.
Historical Development and Key Synthetic Strategies
While the precise first synthesis of the parent pyridazine-4-carbonitrile is not prominently documented in early literature, the development of synthetic routes to its derivatives has accelerated in recent years. A common theme in the synthesis of the pyridazine core is the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine.[5][6] For pyridazine-4-carbonitriles, multicomponent reactions often involving malononitrile have become a powerful tool.
A significant advancement in the synthesis of functionalized pyridazine-4-carbonitriles is the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate. This method provides a straightforward and efficient route to 3-amino-5-arylpyridazine-4-carbonitriles.[3][7]
Another key strategy involves the use of pre-functionalized pyridazines as building blocks. For instance, readily available 3-chloro-4-pyridazinecarbonitrile can serve as a precursor for a variety of derivatives through nucleophilic substitution reactions.[8]
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[3][7]
This protocol describes a general procedure for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles (4a-g) from arylglyoxals, malononitrile, and hydrazine hydrate.
Materials:
-
Appropriate arylglyoxal (1 mmol)
-
Malononitrile (1 mmol, 0.066 g)
-
Hydrazine hydrate (80%, 1.2 mmol)
-
Ethanol
-
Water
Procedure:
-
To a solution of hydrazine hydrate (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL), add the arylglyoxal (1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.
-
Add malononitrile (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product precipitates from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (2 x 5 mL).
-
Purify the product by recrystallization from ethanol.
Characterization Data for 3-Amino-5-phenylpyridazine-4-carbonitrile (4a): [3]
-
Appearance: White solid
-
Yield: 78%
-
Melting Point: 247 °C (decomposition)
-
IR (ν_max, cm⁻¹): 3437, 3300 (NH₂), 2219 (CN), 1641, 1562
-
¹H-NMR (300 MHz, DMSO-d₆, δ ppm): 8.75 (s, 1H, Ar-H), 7.65-7.57 (m, 5H, Ar-H), 7.39 (bs, 2H, NH₂, exchanged by D₂O addition)
-
¹³C-NMR (δ ppm): 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62
-
Mass Spectrum (m/z %): 196 ([M⁺], 70)
Quantitative Data: Physicochemical and Biological Properties
The introduction of the 4-carbonitrile group, along with other substituents, allows for the fine-tuning of the physicochemical and biological properties of these compounds. This section presents a summary of reported quantitative data.
Table 1: Synthesis and Physicochemical Properties of Selected 3-Amino-5-arylpyridazine-4-carbonitriles[3][7]
| Compound | R | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 78 | 247 (dec.) |
| 4b | 4-Bromophenyl | 86 | 290 (dec.) |
| 4c | 4-Chlorophenyl | 87 | 290 (dec.) |
Table 2: Biological Activity of Pyridazine Derivatives as Kinase Inhibitors
While data specifically for pyridazine-4-carbonitrile derivatives is emerging, the broader class of pyridazines has shown significant activity as kinase inhibitors. This data provides a rationale for the exploration of the 4-carbonitrile scaffold in this area.
| Compound Class | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| Pyrazolo-pyridazine Derivative | EGFR | 0.391 | - | [7] |
| Pyrazolo-pyridazine Derivative | CDK-2/cyclin A2 | 0.55 | - | [7] |
| 3,6-disubstituted pyridazine | CDK2 | 0.43 ± 0.01 | T-47D (Breast Cancer) | [9][10] |
| 3,6-disubstituted pyridazine | CDK2 | 0.99 ± 0.03 | MDA-MB-231 (Breast Cancer) | [9][10] |
| Pyridazine-pyrazoline hybrid | EGFR | 0.65 - 0.84 | - | [11] |
Role in Signaling Pathways and Drug Discovery
The data presented in Table 2 strongly suggests that pyridazine derivatives, including those with a 4-carbonitrile moiety, are promising scaffolds for the development of kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12]
The EGFR and CDK2 are key targets in cancer therapy. EGFR signaling pathways are involved in cell proliferation, survival, and metastasis. CDKs, particularly CDK2, are essential for cell cycle progression. The ability of pyridazine-based compounds to inhibit these kinases highlights their potential as anticancer agents.[7][9][10][11]
The nitrile group at the 4-position can act as a hydrogen bond acceptor, forming crucial interactions with the amino acid residues in the ATP-binding pocket of kinases. This makes the pyridazine-4-carbonitrile scaffold an attractive starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors.[11][12]
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Generalized EGFR signaling pathway and inhibition.
Conclusion and Future Outlook
The pyridazine-4-carbonitrile scaffold has emerged as a valuable building block in medicinal chemistry. Modern synthetic methods, particularly multicomponent reactions, have made a diverse range of derivatives readily accessible. The demonstrated activity of related pyridazine compounds as kinase inhibitors positions the 4-carbonitrile series as a promising area for further investigation in the development of targeted therapies, particularly for cancer. Future research will likely focus on expanding the chemical space around this core, optimizing pharmacokinetic properties, and further elucidating the specific molecular interactions that drive their biological activity.
References
- 1. Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Pyridazine-4-carbonitrile | 68776-62-5 [smolecule.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies of 3-(Methylamino)pyridazine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)pyridazine-4-carbonitrile is a heterocyclic organic compound with the chemical formula C₆H₆N₄ and a molecular weight of 134.14 g/mol .[1][2][3] Its CAS number is 125626-95-7.[2][3][4] The pyridazine core is a significant pharmacophore known for a wide range of biological activities, including analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal properties.[5][6] The presence of a methylamino group at the 3-position and a carbonitrile group at the 4-position suggests the potential for diverse chemical reactivity and biological interactions. This technical guide provides a theoretical overview of this compound, including its physicochemical properties, a hypothetical synthesis protocol, expected analytical data, and potential biological activities based on related compounds.
Chemical and Physical Properties
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₆H₆N₄ | [1][2][3] |
| Molecular Weight | 134.14 g/mol | [2][3] |
| CAS Number | 125626-95-7 | [2][3][4] |
| Purity | >97% (Commercially available) | [2] |
| Storage Temperature | +4°C, Light sensitive | [2] |
| Predicted XlogP | 0.4 | [1] |
| Predicted Monoisotopic Mass | 134.05925 Da | [1] |
| Predicted Collision Cross Section ([M+H]⁺) | 124.3 Ų | [1] |
Hypothetical Synthesis Protocol
A plausible synthetic route for this compound can be extrapolated from the established one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[5][6][7] This proposed method involves the reaction of an appropriate glyoxal derivative with malononitrile and a methyl-substituted hydrazine.
Experimental Workflow
Caption: Hypothetical one-pot synthesis workflow for this compound.
Detailed Methodology
-
Preparation of Reactants:
-
Prepare a solution of methylglyoxal (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Prepare a solution of malononitrile (1 equivalent) in the same solvent mixture.
-
Prepare a solution of methylhydrazine (1 equivalent) in the same solvent mixture.
-
-
Reaction:
-
To a stirred solution of methylglyoxal in the ethanol/water mixture, add the malononitrile solution.
-
Slowly add the methylhydrazine solution to the reaction mixture at room temperature.
-
Continue stirring the mixture for 30 minutes. The formation of a precipitate should be observed.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from ethanol to obtain the final this compound.
-
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. Based on the analysis of similar pyridazine derivatives, the following spectral characteristics are anticipated.[5]
| Technique | Predicted Data |
| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1640-1560 (C=N and C=C stretches) |
| ¹H-NMR (ppm) | Singlet for the pyridazine proton, signals for the methylamino group protons. |
| ¹³C-NMR (ppm) | Signals for the pyridazine ring carbons, a signal for the nitrile carbon (~115 ppm), and a signal for the methyl carbon. |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 134.14. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been published, the pyridazine and carbonitrile moieties are present in numerous biologically active compounds.
Anticancer and Antibacterial Potential
Pyridazine and pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antibacterial activities.[5][8][9] For instance, pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents that induce apoptosis through the inhibition of the PI3K/AKT signaling pathway.[10] The structural similarity of this compound to these compounds suggests it may also possess cytotoxic activity against cancer cell lines and inhibitory effects on bacterial growth.
Mechanism of Action (Hypothetical)
A plausible mechanism of action for the potential anticancer effects of this compound could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/AKT pathway.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.
Conclusion
This technical guide provides a theoretical framework for the study of this compound. Based on the known chemistry and biology of related pyridazine and carbonitrile compounds, this molecule presents itself as a promising candidate for further investigation in drug discovery and development. The proposed synthesis protocol offers a starting point for its chemical preparation, and the predicted biological activities highlight its potential as an anticancer or antibacterial agent. Experimental validation of these theoretical aspects is crucial to fully elucidate the chemical and pharmacological profile of this compound.
References
- 1. PubChemLite - this compound (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 2. 1256268-95-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. This compound [myskinrecipes.com]
- 4. 1256268-95-7 this compound [chemsigma.com]
- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Substituted Pyridazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a high dipole moment, and robust hydrogen-bonding capacity, make it an attractive scaffold for designing novel therapeutic agents.[2][3] Substituted pyridazines have demonstrated a remarkable breadth of biological activities, leading to the development of compounds with anticancer, antimicrobial, anti-inflammatory, cardiovascular, and antiviral properties.[1][4][5][6] This technical guide provides an in-depth overview of the core biological activities of substituted pyridazines, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.
Anticancer Activity of Substituted Pyridazines
Pyridazine derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in cancer progression, most notably the inhibition of protein kinases that regulate cell proliferation and survival.[7][8]
Mechanism of Action: Kinase Inhibition
Many pyridazine-based anticancer compounds function by inhibiting key kinases involved in oncogenic signaling pathways. Two prominent targets are Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinase 2 (CDK2).
-
VEGFR Inhibition: VEGFRs are crucial for angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[9] Pyridazine derivatives have been designed to block the ATP-binding site of VEGFR, thereby inhibiting its downstream signaling cascade and preventing tumor-induced angiogenesis.[10]
-
CDK2 Inhibition: CDK2, in complex with cyclin E or A, plays a vital role in the G1/S phase transition of the cell cycle.[11] Dysregulation of CDK2 activity is common in many cancers. Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[11]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative pyridazine derivatives against various cancer cell lines and kinases.
| Compound ID | Target | Assay Type | Cell Line / Enzyme | Activity (IC₅₀) | Reference |
| 5b | VEGFR-2 | Kinase Inhibition | VEGFR-2 Enzyme | 92.2% inhibition @ 10 µM | [9][10] |
| 11m | CDK2 | Cell Viability | T-47D (Breast) | 0.43 µM | [11] |
| 11m | CDK2 | Cell Viability | MDA-MB-231 (Breast) | 0.99 µM | [11] |
| 11m | CDK2 | Kinase Inhibition | CDK2 Enzyme | 20.1 nM | [11] |
| 11l | CDK2 | Kinase Inhibition | CDK2 Enzyme | 55.6 nM | [11] |
| 10l | VEGFR-2 | Cell Viability | A549 (Lung) | 1.66-100 µM (GI₅₀) | [12] |
| 17a | VEGFR-2 | Kinase Inhibition | VEGFR-2 Enzyme | Significant Inhibition | [12] |
Experimental Protocols
This protocol outlines a typical method for assessing the inhibitory activity of compounds against the VEGFR-2 kinase.[9][10]
-
Plate Coating: A 96-well plate is coated with a substrate peptide for VEGFR-2 (e.g., poly (Glu, Tyr) 4:1) and incubated overnight at 4°C.
-
Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.1% Tween 20) and blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: The test pyridazine compounds, dissolved in DMSO and diluted in kinase buffer, are added to the wells at various concentrations. A control group with DMSO alone is included.
-
Kinase Reaction: Recombinant human VEGFR-2 enzyme and ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C.
-
Detection: The reaction is stopped, and the plate is washed. A primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour.
-
Signal Generation: After washing, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is allowed to develop and then stopped with an acid solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read using a microplate reader at 450 nm. The percentage of inhibition is calculated relative to the control wells. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][13][14][15]
-
Cell Seeding: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the substituted pyridazine compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: The culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO (130-150 µL), is added to each well to dissolve the formazan crystals. The plate is typically shaken on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490-570 nm.[2][14]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity
Substituted pyridazines have demonstrated potent activity against a range of microbial pathogens, particularly Gram-negative bacteria.[14][16] Their mechanism of action often involves the inhibition of essential bacterial enzymes.
Mechanism of Action: DNA Gyrase Inhibition
One of the key targets for pyridazine-based antibacterial agents is DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, repair, and transcription. By binding to the B subunit of DNA gyrase, pyridazine derivatives can inhibit its enzymatic activity, leading to the disruption of DNA synthesis and ultimately bacterial cell death.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridazine derivatives against various bacterial strains.
| Compound Class | Target Organism | Reference Drug | MIC (µg/mL) - Pyridazine | MIC (µg/mL) - Reference | Reference |
| Chloro derivatives | E. coli | Chloramphenicol | 0.892 - 3.744 | 2.019 - 8.078 | |
| Chloro derivatives | P. aeruginosa | Chloramphenicol | 0.892 - 3.744 | 2.019 - 8.078 | |
| Chloro derivatives | S. marcescens | Chloramphenicol | 0.892 - 3.744 | 2.019 - 8.078 | |
| Hydrazone derivative | S. aureus | Tetracycline | Potent Activity | - | [17] |
| Diarylurea derivative (10h) | S. aureus | - | 16 | - | [12] |
| Diarylurea derivative (8g) | C. albicans | - | 16 | - | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7]
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The pyridazine compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium across the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[7]
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Anti-inflammatory Activity
Pyridazinone derivatives, a subset of pyridazines, have been extensively investigated for their anti-inflammatory properties.[18][19][20] Many of these compounds exhibit reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Mechanism of Action: COX Inhibition
The primary mechanism for the anti-inflammatory effect of many pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[20] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy.[21]
Quantitative Data: Anti-inflammatory Activity
The following table shows the COX inhibitory activity of a representative pyridopyridazine derivative.
| Compound ID | Target | Assay Type | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Reference |
| 7c | COX-1/COX-2 | Enzyme Inhibition | Potent Inhibition | Potent Inhibition | [21] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes.[18][19]
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: In an Eppendorf tube, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors like hematin and L-epinephrine.[18]
-
Compound Pre-incubation: A solution of the test pyridazinone compound in DMSO is added to the reaction mixture, followed by the addition of either the COX-1 or COX-2 enzyme. This mixture is pre-incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination and Product Extraction: The reaction is terminated by adding an acid (e.g., HCl). The product, Prostaglandin E₂ (PGE₂), is extracted using a solvent like ethyl acetate.
-
Quantification: The amount of PGE₂ produced is quantified using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. IC₅₀ values are then determined from concentration-response curves.
Anti-HIV Activity
A series of diarylpyridazine (DAPD) derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), displaying excellent activity against HIV-1.[13]
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
HIV-1 Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus. It converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity, thereby halting the viral replication cycle.[13]
Quantitative Data: Anti-HIV Activity
The following table summarizes the potent anti-HIV-1 activity of a promising diarylpyridazine derivative.
| Compound ID | Target | Assay Type | Cell Line | Activity (EC₅₀) | Reference |
| 8g | HIV-1 RT | Anti-HIV-1 Activity | MT-4 cells | 0.034 µM (34 nM) | [13] |
| Nevirapine | HIV-1 RT | Anti-HIV-1 Activity | MT-4 cells | >0.034 µM | [13] |
| Delavirdine | HIV-1 RT | Anti-HIV-1 Activity | MT-4 cells | >0.034 µM | [13] |
Experimental Protocol: Anti-HIV-1 Assay in MT-4 Cells
This protocol describes a cell-based assay to determine the efficacy of compounds against HIV-1 replication by measuring the inhibition of the virus's cytopathic effect.[5][22]
-
Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in appropriate media.
-
Compound Preparation: Test compounds are serially diluted in the culture medium in a 96-well microtiter plate.
-
Virus Infection: A standardized amount of HIV-1 (e.g., HIV-1 IIIB strain) is added to the wells containing the test compounds and MT-4 cells. Control wells include virus-infected cells without any compound and uninfected cells.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a CO₂ incubator, allowing for multiple rounds of viral replication in the control wells.
-
Assessment of Cytopathic Effect: The protective effect of the compound is quantified by measuring cell viability using a method like the MTT assay (as described in section 1.3.2). In HIV-infected control wells, significant cell death (cytopathic effect) will be observed, while effective compounds will protect the cells from virus-induced death.
-
Data Analysis: The absorbance values from the MTT assay are used to calculate the percentage of cell protection. The 50% effective concentration (EC₅₀) is determined, representing the compound concentration required to protect 50% of the cells from the cytopathic effect of HIV-1.
Conclusion
The pyridazine scaffold is a privileged structure in drug discovery, giving rise to a multitude of derivatives with potent and diverse biological activities.[7][8] Substituted pyridazines have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions by effectively modulating key biological targets such as protein kinases, bacterial enzymes, and cyclooxygenases. The continued exploration of structure-activity relationships and the synthesis of novel pyridazine derivatives hold great promise for the development of next-generation therapeutic agents.[22] This guide provides a foundational understanding of their activities and the experimental approaches used to evaluate them, serving as a valuable resource for professionals in the field of drug development.
References
- 1. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. In vivo assessment of anti-tumor activity [bio-protocol.org]
- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. protocols.io [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. 2.3. Ehrlich Ascites Carcinoma (EAC) Mouse Model [bio-protocol.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 21. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. novamedline.com [novamedline.com]
The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate pharmacokinetic profiles, have made it a versatile core for the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyridazine-based heterocycles, with a focus on their application in drug discovery and development.
Physicochemical Properties and Advantages in Drug Design
The pyridazine nucleus offers several advantages in drug design. The presence of two nitrogen atoms increases polarity and aqueous solubility compared to its carbocyclic analog, benzene. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Furthermore, the pyridazine ring can influence the metabolic stability of a molecule and has been shown to have low cytochrome P450 inhibitory effects.[1] These properties make the pyridazine scaffold an attractive choice for medicinal chemists seeking to optimize the drug-like properties of lead compounds.
Diverse Biological Activities of Pyridazine-Based Compounds
Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several approved drugs and numerous clinical candidates.[1] Key therapeutic areas where pyridazine-based compounds have shown significant promise include oncology, inflammation, cardiovascular diseases, infectious diseases, and neurology.
Anticancer Activity
The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various aspects of cancer cell biology, including cell signaling, metabolism, and epigenetic regulation.[2] A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit protein kinases, which are crucial regulators of cell proliferation and survival.
Table 1: Anticancer Activity of Representative Pyridazine-Based Compounds
| Compound Class | Target | Example Compound | IC50 Value | Cell Line/Assay | Reference |
| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.43 µM | T-47D (Breast Cancer) | [3] |
| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.99 µM | MDA-MB-231 (Breast Cancer) | [3] |
| Imidazo[1,2-b]pyridazine Diaryl Ureas | mTOR | Compound A17 | 0.067 µM | mTOR Enzyme Assay | |
| Imidazo[1,2-b]pyridazine Diaryl Ureas | mTOR | Compound A18 | 0.062 µM | mTOR Enzyme Assay | |
| Pyridazinone-based Diarylureas | VEGFR-2 | Compound 17a | - | VEGFR-2 Enzyme Assay | [4] |
| Pyrazolo-Pyridazine Derivative | EGFR | Nanoparticles 4-SLNs | - | HepG-2 (Liver Cancer) | [5] |
| Pyrazolo-Pyridazine Derivative | CDK-2 | Nanoparticles 4-SLNs | - | HepG-2 (Liver Cancer) | [5] |
Anti-inflammatory and Neuroprotective Activities
Pyridazine derivatives have been investigated as potent anti-inflammatory agents, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[6] Additionally, the pyridazine core is being explored for the treatment of neurodegenerative diseases and neuroinflammation by targeting pathways such as the NLRP3 inflammasome and activating excitatory amino acid transporter 2 (EAAT2).[7][8]
Table 2: Anti-inflammatory and Neuroprotective Activity of Pyridazine-Based Compounds
| Compound Class | Target/Assay | Example Compound | IC50/Activity Data | Reference |
| Pyridazinone Derivatives | COX-2 Inhibition | ABT-963 | Selectivity Ratio (COX-2/COX-1): 276:1 | [6] |
| Pyridazine Derivatives | EAAT2 Activation | Compound 4f | Fully counteracted oxaliplatin-induced neuropathy | [7] |
| Pyridazinobenzylpiperidine Derivatives | MAO-B Inhibition | Compound S5 | IC50: 0.203 µM | |
| Trisubstituted Pyridazines | p38 MAPK Inhibition | - | IC50: 1-20 nM | [6] |
Antihypertensive and Cardiovascular Activities
The pyridazine nucleus is a key component of several antihypertensive drugs.[9] These compounds often act as vasodilators or by inhibiting enzymes involved in blood pressure regulation, such as angiotensin-converting enzyme (ACE).[10][11]
Table 3: Antihypertensive Activity of Pyridazine-Based Compounds
| Compound Class | Target/Assay | Example Compound | EC50/IC50 Value | Reference |
| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxant Activity | Compound 2j | EC50: 0.02916 µM | [12] |
| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxant Activity | Compound 2h | EC50: 0.07154 µM | [12] |
| Pyridazinone Derivatives | ACE Inhibition | Compound 6 | IC50: 5.78 µg/mL | [10] |
| Bicyclic 3-hydrazinopyridazines | Antihypertensive Activity in Rats | BQ 22-708 (Endralazine) | High Activity | [9] |
Antimicrobial Activity
Pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4] Their mechanisms of action can involve the inhibition of essential enzymes like DNA gyrase.[3]
Table 4: Antimicrobial Activity of Pyridazine-Based Compounds
| Compound Class | Organism | Example Compound | MIC Value | Reference |
| Pyridazinone-based Diarylureas | Staphylococcus aureus | Compound 10h | 16 µg/mL | [4] |
| Pyridazinone-based Diarylureas | Candida albicans | Compound 8g | 16 µg/mL | [4] |
| Chloro-substituted Pyridazines | E. coli, P. aeruginosa, S. marcescens | - | 0.892–3.744 µg/mL | [3] |
| Pyridazinone Congeners | S. aureus and MRSA | Compound IX(a-c) | 0.5–128 µg/mL | [4] |
Key Signaling Pathways and Experimental Workflows
The diverse biological activities of pyridazine-based compounds stem from their ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Pyridazine-based inhibitors of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting tumor-induced angiogenesis.
Caption: VEGFR-2 signaling pathway in endothelial cells.
mTOR Signaling Pathway in Cell Growth
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[13][14] It is a key downstream effector of the PI3K/Akt pathway and is often dysregulated in cancer.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow for Anticancer Drug Discovery
The discovery and development of novel pyridazine-based anticancer agents typically follows a multi-step workflow, from initial compound design and synthesis to preclinical and clinical evaluation.
Caption: General workflow for anticancer drug discovery.
Structure-Activity Relationships and Scaffold Hopping
The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. Understanding these structure-activity relationships (SAR) is crucial for the design of potent and selective inhibitors.
Caption: Logical relationships of pyridazine scaffolds and targets.
For example, in the case of 3,6-disubstituted pyridazines targeting CDK2, the nature of the substituents at the 3- and 6-positions significantly influences the anticancer activity.[3] Similarly, for pyridazinone-based COX-2 inhibitors, the substituents on the phenyl ring at the 6-position play a crucial role in determining potency and selectivity.[6]
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of pyridazine-based compounds.
General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines
A common route for the synthesis of 3,6-disubstituted pyridazines involves the reaction of a 3-chloro-6-substituted pyridazine with a suitable nucleophile. The starting 3-chloro-6-substituted pyridazines can be prepared from the corresponding 6-substituted-3(2H)-pyridazinones by treatment with phosphorus oxychloride.[10]
Step 1: Synthesis of 6-substituted-3(2H)-pyridazinone: A mixture of the appropriate β-aroylpropionic acid and hydrazine hydrate in ethanol is refluxed for several hours. After cooling, the precipitated product is filtered, washed, and recrystallized to yield the 6-substituted-3(2H)-pyridazinone.[15]
Step 2: Synthesis of 3-chloro-6-substituted pyridazine: The 6-substituted-3(2H)-pyridazinone is refluxed with phosphorus oxychloride for a specified time. The reaction mixture is then cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and dried to give the 3-chloro-6-substituted pyridazine.[10]
Step 3: Synthesis of 3,6-disubstituted pyridazine: The 3-chloro-6-substituted pyridazine is reacted with a desired amine or other nucleophile in a suitable solvent, often in the presence of a base, at elevated temperatures to yield the final 3,6-disubstituted pyridazine.[3]
In Vitro p38 MAPK Inhibition Assay
The inhibitory activity of pyridazine derivatives against p38 MAPK can be determined using a variety of assay formats, including time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[16]
Protocol Overview:
-
Prepare a kinase assay buffer containing HEPES, MgCl2, DTT, and a surfactant.
-
Dilute the p38α kinase, ATP, and the substrate (e.g., ATF-2/GST fusion protein) in the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the enzyme to the wells containing the substrate, ATP, and test compound.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate using a specific antibody labeled with a donor fluorophore (e.g., Europium) and an acceptor fluorophore-labeled antibody that binds the substrate.
-
Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 values from the dose-response curves.[16]
In Vivo Antihypertensive Activity Assay in Rats
The antihypertensive effects of pyridazine derivatives can be evaluated in animal models of hypertension, such as L-NAME-induced hypertensive rats or spontaneously hypertensive rats (SHR).[17][11]
Protocol Overview:
-
Induce hypertension in rats (e.g., by oral administration of L-NAME in drinking water).
-
Acclimatize the animals and measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.
-
Administer the test compounds orally or via another appropriate route at different doses for a specified period.
-
Measure the SBP at regular intervals throughout the treatment period.
-
A control group receiving the vehicle and a positive control group receiving a known antihypertensive drug (e.g., propranolol) should be included.
-
Analyze the data to determine the effect of the test compounds on blood pressure compared to the control groups.[17][18]
Conclusion
The pyridazine heterocycle continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and a broad spectrum of biological activities. The versatility of its synthesis and the potential for substitution at multiple positions allow for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyridazine-based compounds targeting specific biological pathways will undoubtedly lead to the development of new and improved therapies for a wide range of human ailments. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. promega.com [promega.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sarpublication.com [sarpublication.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones : Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. iajpr.com [iajpr.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Methylamino)pyridazine-4-carbonitrile is a substituted pyridazine derivative. The pyridazine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and is of considerable interest in medicinal chemistry and materials science. This document outlines a proposed synthetic protocol for this compound, based on established chemical principles, specifically the nucleophilic aromatic substitution (SNAr) reaction. The procedure is designed for laboratory-scale synthesis and provides a framework for researchers in drug discovery and chemical synthesis.
The proposed pathway involves the reaction of a commercially available precursor, 3-chloropyridazine-4-carbonitrile, with methylamine. The pyridazine ring is inherently electron-deficient, and its reactivity towards nucleophiles is further enhanced by the presence of the electron-withdrawing nitrile group at the 4-position. This activation facilitates the displacement of the chloride leaving group at the 3-position by the methylamine nucleophile.[1][2]
Proposed Synthetic Pathway
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Reaction Scheme:
3-chloropyridazine-4-carbonitrile + Methylamine --> this compound + HCl
Quantitative Data Summary
The following table outlines the reactants, reagents, and the expected product for the proposed synthesis. Molar equivalents and expected yield are based on analogous SNAr reactions on similar heterocyclic systems.[2][3]
| Compound Name | Role | Mol. Weight ( g/mol ) | Molar Equivalents | Expected Yield (%) | Expected Appearance |
| 3-chloropyridazine-4-carbonitrile | Substrate | 139.54 | 1.0 | N/A | Off-white solid |
| Methylamine (40% in H₂O or 2M in THF) | Nucleophile | 31.06 | 1.5 - 2.0 | N/A | Solution |
| Triethylamine (Et₃N) | Base | 101.19 | 2.0 | N/A | Colorless liquid |
| Tetrahydrofuran (THF) | Solvent | 72.11 | N/A | N/A | Colorless liquid |
| This compound | Product | 134.14 | 1.0 | 70 - 90 | Solid |
Detailed Experimental Protocol
This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on activated chloro-heterocycles.[3]
Materials and Reagents:
-
Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or another suitable polar aprotic solvent (e.g., DMF, Dioxane)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridazine-4-carbonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) to dissolve the starting material.
-
Addition of Base: Add triethylamine (2.0 eq) to the solution.
-
Nucleophile Addition: Slowly add the methylamine solution (1.5 - 2.0 eq) to the stirred mixture at room temperature.
-
Reaction Heating: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methylamine is a toxic and flammable substance; handle with care.
-
3-chloropyridazine-4-carbonitrile is an irritant; avoid inhalation and contact with skin and eyes.
Visualized Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 4. 3-chloropyridazine-4-carbonitrile suppliers UK [ukchemicalsuppliers.co.uk]
- 5. 3-Chloropyridazine-4-carbonitrile | CymitQuimica [cymitquimica.com]
One-Pot Synthesis of Substituted Pyridazine-4-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine-4-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The development of efficient and atom-economical synthetic routes to these scaffolds is of paramount importance. One-pot, multi-component reactions have emerged as a powerful strategy for the synthesis of complex molecules from simple precursors in a single synthetic operation, minimizing waste, and reducing reaction times and costs. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyridazine-4-carbonitriles.
Application Notes
The protocols described herein are applicable to the synthesis of a variety of substituted pyridazine-4-carbonitriles. The choice of starting materials allows for the introduction of diverse substituents on the pyridazine ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the electronic properties in materials science applications.
Key Advantages of the One-Pot Protocols:
-
Efficiency: The multi-component nature of the reactions allows for the rapid construction of the pyridazine core in a single step.
-
Versatility: A range of substituents can be introduced by varying the starting materials.
-
Atom Economy: These reactions are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.
-
Operational Simplicity: The procedures are generally straightforward and do not require specialized equipment.
Researchers can utilize these protocols for:
-
Lead Generation: Rapidly synthesize a diverse set of pyridazine-4-carbonitriles for biological screening.
-
Scaffold Hopping: Modify existing pharmacophores with the pyridazine-4-carbonitrile moiety.
-
Development of Functional Materials: Synthesize novel chromophores and fluorophores for applications in imaging and electronics.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
This protocol details a highly efficient one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles via a three-component reaction of an arylglyoxal, hydrazine hydrate, and malononitrile.[1][2]
Reaction Scheme:
General Procedure:
-
In a round-bottom flask, a mixture of the appropriate arylglyoxal (1.0 mmol) and 80% hydrazine hydrate (4.0 mmol) in a 1:1 mixture of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.
-
Malononitrile (1.0 mmol) is then added to the reaction mixture.
-
The mixture is stirred for an additional 30 minutes at room temperature, during which a precipitate forms.
-
The solid product is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol to afford the pure 3-amino-5-arylpyridazine-4-carbonitrile.
Quantitative Data:
The following table summarizes the yields and melting points for a selection of synthesized 3-amino-5-arylpyridazine-4-carbonitriles using the above protocol.[1][2]
| Compound | Ar | Yield (%) | Melting Point (°C) |
| 4a | C₆H₅ | 86 | 290 (dec.) |
| 4b | 4-MeC₆H₄ | 85 | 295 (dec.) |
| 4c | 4-ClC₆H₄ | 88 | 298 (dec.) |
| 4d | 4-BrC₆H₄ | 87 | 305 (dec.) |
| 4e | 4-FC₆H₄ | 84 | 292 (dec.) |
| 4f | 2-Naphthyl | 82 | 280 (dec.) |
| 4g | 2-Thienyl | 80 | 285 (dec.) |
Characterization Data for 3-Amino-5-phenylpyridazine-4-carbonitrile (4a): [2]
-
Appearance: White solid
-
¹H-NMR (300 MHz, DMSO-d₆) δ (ppm): 8.72 (s, 1H, Ar-H), 7.77 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.37 (bs, 2H, exchanged by D₂O addition, NH₂).
-
¹³C-NMR (75.5 MHz, DMSO-d₆) δ (ppm): 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62.
-
FT-IR (KBr) ν (cm⁻¹): 3437, 3300, 3105, 2219, 1641, 1562, 1498, 1474, 1441, 1162, 764.
-
Mass spectrum m/z (%): 196 ([M]⁺, 70), 168 (24), 140 (68).
Visualizations
Reaction Pathway for 3-Amino-5-arylpyridazine-4-carbonitriles
The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1]
Caption: Proposed reaction pathway for the one-pot synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the one-pot synthesis of substituted pyridazine-4-carbonitriles.
Caption: General experimental workflow for the synthesis.
References
3-(Methylamino)pyridazine-4-carbonitrile as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)pyridazine-4-carbonitrile is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The pyridazine core is a key pharmacophore found in numerous biologically active compounds, including approved drugs.[1] This document provides an overview of the applications of this compound, with a focus on its role as a scaffold in the development of kinase inhibitors, along with detailed synthetic protocols. The inherent properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it an attractive moiety in drug design.[1]
Applications in Drug Discovery
The pyridazine heterocycle is increasingly recognized for its advantageous properties in drug discovery, serving as a bioisosteric replacement for other aromatic systems.[1] Derivatives of pyridazine have shown a wide range of biological activities, including analgesic, insecticidal, fungicidal, and cardiotonic properties.[2]
Kinase Inhibition
A prominent application of pyridazine-containing compounds is in the development of protein kinase inhibitors.[3][4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders. Several pyridazine and related pyrazine derivatives have been investigated as potent and selective kinase inhibitors.
For instance, compounds with a substituted pyrazine-2-carbonitrile core have been identified as selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response pathway.[3][4] Inhibition of CHK1 is a promising strategy to enhance the efficacy of chemotherapy. Furthermore, derivatives of N-methylpyridazine-3-carboxamide have been developed as allosteric inhibitors of Tyrosine Kinase 2 (TYK2), which is involved in autoimmune and inflammatory diseases.[6] The 3-aminopyridazine scaffold is a core element in several approved drugs, highlighting its clinical relevance.[1]
Potential Signaling Pathway Involvement
Given the documented activity of related pyridazine scaffolds as kinase inhibitors, compounds derived from this compound could potentially modulate key signaling pathways involved in cell proliferation and immune responses. For example, inhibition of the TYK2 pathway, which is part of the JAK-STAT signaling cascade, is a validated therapeutic approach for autoimmune diseases.
Synthetic Protocols
The synthesis of substituted pyridazine-4-carbonitriles can be achieved through various synthetic routes. A particularly efficient method is the one-pot, three-component reaction of arylglyoxals, malononitrile, and a hydrazine derivative.[2][7] The following protocol is adapted from the synthesis of structurally similar 3-amino-5-arylpyridazine-4-carbonitriles and outlines a proposed synthesis of this compound.
Proposed Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from glyoxal, methylhydrazine, and malononitrile.
Materials and Reagents:
-
Glyoxal (40% solution in water)
-
Methylhydrazine
-
Malononitrile
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
Step 1: Formation of the Monomethylhydrazone Intermediate
-
In a 250 mL round-bottom flask, prepare a solution of ethanol and water (1:1, v/v).
-
Add glyoxal to the solvent mixture with stirring.
-
Slowly add an equimolar amount of methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes. The formation of the glyoxal monomethylhydrazone intermediate is expected.
Step 2: Cyclization to form this compound
-
To the reaction mixture containing the in-situ generated hydrazone, add an equimolar amount of malononitrile.
-
Continue stirring the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate is expected to form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Characterization:
The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data of Related Pyridazine Derivatives
The following table summarizes the yields of various 3-amino-5-arylpyridazine-4-carbonitriles synthesized using a similar three-component reaction, demonstrating the versatility and efficiency of this synthetic approach.[7]
| Entry | Aryl Group | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 92 | 260 |
| 2 | 4-Bromophenyl | 90 | 295 (dec.) |
| 3 | 4-Chlorophenyl | 87 | 290 (dec.) |
| 4 | 4-Methylphenyl | 93 | 280 (dec.) |
| 5 | 4-Methoxyphenyl | 91 | 275 (dec.) |
| 6 | 4-Nitrophenyl | 85 | 300 (dec.) |
| 7 | 2,4-Dichlorophenyl | 88 | 285 (dec.) |
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its structural similarity to known kinase inhibitors suggests that it is a promising scaffold for the development of new therapeutic agents. The provided synthetic protocol offers a straightforward and efficient method for its preparation, enabling further exploration of its chemical and biological properties.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 3. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibitor Discovery Using Pyridazine-Based Scaffolds: A Case Study with Ponatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. While specific data on 3-(Methylamino)pyridazine-4-carbonitrile is not extensively available in the public domain, this document will use the well-characterized multi-kinase inhibitor, Ponatinib (AP24534), as a representative example to illustrate the application of pyridazine-containing compounds in kinase inhibitor discovery. Ponatinib, which features an imidazo[1,2-b]pyridazine core, is a potent, orally active tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, including the resistant T315I mutant, as well as other kinases like VEGFR, FGFR, and PDGFR.[1][2][3] This application note will provide an overview of its mechanism of action, quantitative inhibitory data, and detailed protocols for relevant assays.
Mechanism of Action
Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain of its target proteins.[4][5] In the context of Chronic Myeloid Leukemia (CML), it targets the constitutively active BCR-ABL tyrosine kinase.[6] This abnormal fusion protein drives uncontrolled cell proliferation.[6] By occupying the ATP-binding pocket, Ponatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that lead to cancer cell growth and survival, ultimately inducing apoptosis.[4][6] A key feature of Ponatinib is its efficacy against the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which confers resistance to many other TKIs.[6][7] Its unique structure, including a carbon-carbon triple bond, allows it to bind effectively despite the steric hindrance from the isoleucine residue in the mutated kinase.[1]
Data Presentation: Kinase Inhibitory Profile of Ponatinib
The following table summarizes the in vitro inhibitory activity of Ponatinib against a panel of clinically relevant kinases.
| Kinase Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Primary Targets | |||
| ABL | 0.37 | Cell-free assay | [3][8][9] |
| ABL (T315I mutant) | 2.0 | Cell-free assay | [10] |
| PDGFRα | 1.1 | Cell-free assay | [3][8][9] |
| VEGFR2 | 1.5 | Cell-free assay | [3][8][9] |
| FGFR1 | 2.2 | Cell-free assay | [3][8][9] |
| Src | 5.4 | Cell-free assay | [3][8][9] |
| Other Targets | |||
| FLT3 | 13 | In vitro kinase assay | [10] |
| KIT | 13 | In vitro kinase assay | [10] |
| LYN | 0.24 | Cell-free assay | [3] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Ponatinib in inhibiting the BCR-ABL signaling pathway, which is central to the pathology of Chronic Myeloid Leukemia.
Caption: Ponatinib inhibits the BCR-ABL signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (BCR-ABL)
This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against the BCR-ABL kinase.
Materials:
-
Recombinant human ABL kinase (wild-type and T315I mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide highly selective for c-ABL)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of recombinant ABL enzyme solution (concentration determined from enzyme titration).
-
2 µL of substrate/ATP mixture (final concentrations typically 5 µM ATP and 0.2 µg/µL substrate).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay
This protocol is used to assess the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Ba/F3 murine pro-B cells engineered to express BCR-ABL (wild-type or T315I mutant).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Test compound dissolved in DMSO.
-
MTS-based viability assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed Ba/F3-BCR-ABL cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. The final DMSO concentration should be kept below 0.1%. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial characterization of a novel kinase inhibitor.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
The pyridazine core is a valuable scaffold for the development of potent kinase inhibitors. As exemplified by Ponatinib, compounds incorporating this motif can exhibit high affinity for kinase targets and overcome mechanisms of drug resistance. The protocols and workflows detailed in this document provide a framework for researchers to screen and characterize novel pyridazine-based compounds, such as derivatives of this compound, in the ongoing search for new and effective cancer therapeutics.
References
- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 7. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application of Pyridazine Derivatives in Antiviral Research: A Focus on the 3-(Methylamino)pyridazine-4-carbonitrile Scaffold
Introduction
While specific research on the antiviral applications of 3-(Methylamino)pyridazine-4-carbonitrile is not extensively documented in publicly available literature, the broader class of pyridazine derivatives has emerged as a significant scaffold in the development of novel antiviral agents. This document provides a detailed overview of the application of pyridazine-containing compounds in antiviral research, drawing upon methodologies and findings from studies on various analogs. The protocols and data presented herein are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this compound and related structures as antiviral therapeutics.
The pyridazine nucleus is a privileged heterocyclic motif that has been successfully incorporated into a variety of biologically active molecules.[1] In the realm of virology, pyridazine derivatives have demonstrated inhibitory activity against a range of viruses, including Hepatitis A Virus (HAV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus Type 1 (HSV-1), and influenza viruses.[1][2] The versatility of the pyridazine ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Data Summary of Antiviral Activity of Representative Pyridazine Derivatives
The following table summarizes the reported antiviral activities of several pyridazine derivatives against various viruses. This data highlights the potential of the pyridazine scaffold and provides a basis for comparison for newly synthesized analogs like this compound.
| Compound ID | Virus | Assay Type | Metric | Value | Reference |
| Compound 10 | Hepatitis A Virus (HAV) | Virucidal Effect Assay | % Inhibition | High (qualitative) | [3] |
| 4-Amino-3-bromo-1-β-D-ribofuranosylpyrrolo[2,3-d]pyridazine | Human Cytomegalovirus (HCMV) | Not Specified | - | Active | [4] |
| 4-Amino-3-bromo-1-β-D-ribofuranosylpyrrolo[2,3-d]pyridazine | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | - | Active | [4] |
| Pyridazine C-Nucleoside Analog of T-705 | Influenza A Virus | Cell-based Assay | EC₅₀ | Potent (specific value not provided) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of antiviral compounds. The following protocols are generalized from common practices in the field and can be adapted for testing this compound.
General Cell Culture and Virus Propagation
-
Cell Lines: Select appropriate host cell lines for the virus of interest (e.g., Vero cells for HSV-1, MDCK cells for influenza virus, MRC-5 cells for HCMV).
-
Culture Conditions: Maintain cell lines in a suitable growth medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Stocks: Propagate virus stocks in the selected host cell line. Titer the virus stocks to determine the concentration (e.g., Plaque Forming Units per milliliter - PFU/mL or Tissue Culture Infectious Dose 50 - TCID₅₀/mL).
Cytotoxicity Assay (MTT Assay)
This assay is essential to determine the concentration range at which the compound is not toxic to the host cells.
-
Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control.
-
Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)
This assay measures the ability of the compound to protect cells from virus-induced damage.
-
Seed host cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in infection medium (low serum concentration).
-
Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.
-
After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the compound dilutions.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plate for 48-72 hours, until the virus control wells show significant CPE.
-
Assess the CPE microscopically or quantify cell viability using the MTT assay as described above.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.
-
The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising safety profile.
Visualizations
Logical Workflow for Antiviral Compound Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound for antiviral activity.
Caption: A generalized workflow for the discovery and preclinical development of novel antiviral agents.
Hypothetical Signaling Pathway of a Pyridazine Antiviral
This diagram illustrates a hypothetical mechanism of action where a pyridazine derivative inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).
Caption: A diagram illustrating the potential inhibition of viral replication by targeting the RdRp enzyme.
The pyridazine scaffold represents a promising starting point for the development of novel antiviral agents. While direct evidence for the antiviral activity of this compound is currently lacking, the established activity of related pyridazine derivatives warrants its investigation. The protocols and conceptual frameworks provided in this document offer a solid foundation for researchers to initiate such studies. Future work should focus on the synthesis and in vitro evaluation of this specific compound and its analogs against a diverse panel of viruses to elucidate its therapeutic potential.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antiproliferative, and antiviral activity of certain 4-aminopyrrolo[2,3-d]pyridazine nucleosides: an entry into a novel series of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Pyridazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The pyridazine scaffold is considered a "privileged structure" because of its ability to interact with a wide range of biological targets, leading to potential therapeutic applications in areas such as oncology, inflammation, infectious diseases, and neurology.[2][3][4] High-throughput screening (HTS) plays a pivotal role in the discovery of novel pyridazine-based drug candidates by enabling the rapid evaluation of large compound libraries against specific biological targets.[5][6] This document provides detailed application notes and experimental protocols for several HTS assays that have been successfully employed to identify and characterize bioactive pyridazine derivatives.
I. Kinase Inhibition Assays: Targeting IKKβ and VEGFR-2
Kinases are a major class of drug targets, and pyridazine derivatives have shown significant potential as kinase inhibitors. Below are protocols for HTS assays targeting IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway involved in inflammation, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in cancer.
A. IKKβ Inhibition Assay
Application Note: This biochemical assay is designed to identify inhibitors of IKKβ, a critical kinase in the NF-κB signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Imidazo[1,2-b]pyridazine derivatives have been identified as potent IKKβ inhibitors through HTS campaigns.[4][7] The assay measures the phosphorylation of a specific peptide substrate by IKKβ, and a decrease in phosphorylation indicates inhibitory activity.
Experimental Protocol:
A dissociation-enhanced ligand fluorescent immunoassay (DELFIA) can be utilized for this HTS assay.
-
Reagents and Materials:
-
Recombinant human IKKβ enzyme
-
Biotinylated IκB-α (Ser32) peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂
-
Test Compounds (pyridazine derivatives) dissolved in DMSO
-
Stop Solution
-
Europium-labeled anti-phospho-IκB-α antibody
-
DELFIA Wash Buffer
-
DELFIA Enhancement Solution
-
96- or 384-well microplates (white, high-binding)
-
Plate reader capable of time-resolved fluorescence (TRF)
-
-
Procedure:
-
Add 5 µL of test compound solution (or DMSO for control) to the wells of the microplate.
-
Add 10 µL of IKKβ enzyme solution (e.g., 37 nM) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the biotinylated IκB-α peptide substrate (e.g., 0.375 µM) and ATP (e.g., 40 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Add 10 µL of the Europium-labeled anti-phospho-IκB-α antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with DELFIA Wash Buffer.
-
Add 100 µL of DELFIA Enhancement Solution to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage of inhibition relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway:
B. VEGFR-2 Inhibition Assay
Application Note: This assay identifies inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[2][8] This biochemical assay quantifies the kinase activity of VEGFR-2 by measuring the phosphorylation of a synthetic substrate.
Experimental Protocol:
A common method for this HTS assay is a luminescence-based kinase assay.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Test Compounds (pyridazine derivatives) in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
96- or 384-well solid white microplates
-
Luminometer
-
-
Procedure:
-
Add 2.5 µL of test compound solution to the wells.
-
Add 5 µL of VEGFR-2 enzyme solution to each well.
-
Add 2.5 µL of a mixture of the Poly(Glu, Tyr) substrate and ATP to initiate the reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The inhibition of VEGFR-2 activity is determined by the reduction in the luminescent signal. IC₅₀ values are calculated from dose-response curves.
Signaling Pathway:
References
- 1. Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new 3(2 H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents from Pyridazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel anticancer agents derived from pyridazine scaffolds. Pyridazine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2][3] This document outlines the key strategies for developing these compounds, from initial synthesis to biological characterization, including their mechanisms of action.
Rationale for Pyridazine Scaffolds in Anticancer Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile framework for the development of targeted anticancer therapies.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have led to the discovery of potent inhibitors of various cancer-related targets.[4] Several pyridazine-containing compounds are already in clinical use for treating different types of cancer, highlighting the therapeutic potential of this scaffold.[5]
Key Molecular Targets and Signaling Pathways
Pyridazine derivatives have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key molecular targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a critical strategy in cancer therapy.[4][6]
-
Tubulin: The protein subunit of microtubules, which are essential for cell division. Disruption of tubulin polymerization dynamics leads to cell cycle arrest and apoptosis.[7]
-
c-Jun N-terminal Kinase (JNK): A signaling pathway involved in regulating cell proliferation and apoptosis. Its role in cancer is complex, and its inhibition can be a therapeutic strategy in certain contexts.[5][8]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1-S phase transition. Dysregulation of CDK2 activity is common in many cancers.[9][10][11][12]
Below is a diagram illustrating a generalized signaling pathway targeted by pyridazine derivatives.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and growth inhibition percentages (GI%).
Table 1: IC50 Values of Pyridazine Derivatives against Various Cancer Cell Lines (μM)
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
| 10l | A549/ATCC (NSCLC) | 1.66 - 100 | [4] |
| 17a | Multiple Cell Lines | 1.66 - 100 | [4] |
| 4q | SGC-7901 (Gastric) | 0.014 | [7] |
| 4q | A549 (NSCLC) | 0.008 | [7] |
| 4q | HT-1080 (Fibrosarcoma) | 0.012 | [7] |
| 11m | T-47D (Breast) | 0.43 | [11] |
| 11m | MDA-MB-231 (Breast) | 0.99 | [11] |
| 5b | HCT-116 (Colon) | 30.3 | |
| 6a | HCT-116 (Colon) | 33.7 |
Table 2: Growth Inhibition Percentage (GI%) of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | GI% | Reference |
| 8f | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | [4] |
| 10l | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | [4] |
| 17a | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | [4] |
| 9e | A498 (Renal) | 97.91 | [8] |
| 9e | T-47D (Breast) | 79.98 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyridazine-based anticancer agents.
General Synthesis of Pyridazinone Derivatives
The following is a general multi-step synthesis for producing pyridazinone-based compounds.
Protocol:
-
Step 1: Synthesis of 6-Substituted Phenyl-3(2H)-pyridazinones: React substituted acetophenones with glyoxylic acid, followed by treatment with hydrazine hydrate.[5]
-
Step 2: Synthesis of 3-Chloro-6-substituted Phenyl Pyridazines: Reflux the 6-substituted phenyl-3(2H)-pyridazinones with phosphorus oxychloride.[5]
-
Step 3: Synthesis of 6-Substituted Phenylpyridazin-3-yl Hydrazines: React the 3-chloro-6-substituted phenyl pyridazines with hydrazine hydrate.[5]
-
Step 4: Synthesis of Final Pyridazine Derivatives: The resulting hydrazines can be further reacted with various reagents such as isocyanates or isothiocyanates to yield the final 3,6-disubstituted pyridazine derivatives.[5]
For detailed reaction conditions and purification methods, refer to the specific literature.[5][13][14][15]
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability.[5]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine compounds.
-
Cell Fixation: After the incubation period, fix the cells by adding 50-100 μL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[5]
-
Staining: Remove the TCA solution, wash the plates with water, and air-dry. Add 50-100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.[5]
-
Solubilization: Air-dry the plates and add 100-200 μL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[5]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Protocol:
-
Prepare Reagents: Prepare the kinase buffer, ATP solution, and substrate solution.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[16]
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo™ reagent, which produces a luminescent signal proportional to the amount of ATP present. A lower signal indicates higher kinase activity (and thus lower inhibition).[16]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Tubulin Polymerization Assay
This assay determines the effect of the compounds on the polymerization of tubulin into microtubules.[7]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
Spectrophotometer with temperature control
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Monitor Polymerization: Measure the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[17][18][19]
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][20]
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the pyridazine compound for a specified time. Harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Interpretation: The resulting histogram will show peaks corresponding to cells in G0/G1, S, and G2/M phases. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[1]
Apoptosis Assay using Annexin V-FITC
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[3][4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and PI.[2][7]
-
Incubation: Incubate the cells in the dark at room temperature for about 15-20 minutes.[2][7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Conclusion
The pyridazine scaffold represents a highly promising starting point for the development of novel anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new pyridazine derivatives with improved efficacy and selectivity. By targeting key cancer-related signaling pathways, these compounds hold the potential to become the next generation of effective cancer therapeutics. Further investigations into structure-activity relationships and in vivo efficacy are warranted to advance the most promising candidates into clinical development.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. researchgate.net [researchgate.net]
- 12. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. ricerca.unich.it [ricerca.unich.it]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Tubulin polymerization assay [bio-protocol.org]
- 20. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Pyridazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyridazine compounds.
Troubleshooting Guides
Issue 1: Poor or no retention of the pyridazine compound on a reversed-phase (C18) column.
-
Question: My polar pyridazine compound is eluting in the void volume on my C18 column. How can I improve its retention?
-
Answer: This is a common issue with highly polar compounds in reversed-phase chromatography.[1][2][3] Here are several strategies to enhance retention:
-
Increase the aqueous component of the mobile phase: Start with a high percentage of the aqueous phase (e.g., 95-100%) and run a shallow gradient.
-
Use a polar-embedded or polar-endcapped C18 column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5][6] In HILIC, water is the strong solvent, which is ideal for retaining and separating very polar compounds.[7][8]
-
Employ ion-pairing agents: If your pyridazine has an ionizable group, adding an ion-pairing agent to the mobile phase can increase its retention on a C18 column.
-
Issue 2: Streaking or tailing of the pyridazine compound on a normal-phase (silica) column.
-
Question: My basic pyridazine compound is streaking badly on the silica TLC plate and column. What can I do to get sharp bands?
-
Answer: Streaking of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the silica surface.[9] To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a base like triethylamine (0.1-1%) or aqueous ammonia into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using alumina (neutral or basic) or a bonded phase like amino- or cyano-silica, which are less acidic than bare silica.
-
"Deactivate" the silica gel: Slurrying the silica gel with a solution containing a base before packing the column can also help to reduce unwanted interactions.
-
Issue 3: Difficulty in removing polar, water-soluble impurities.
-
Question: My pyridazine compound is highly water-soluble, and I'm struggling to remove polar, water-soluble impurities from the reaction mixture. What purification strategy should I use?
-
Answer: For highly water-soluble compounds and impurities, consider the following approaches:
-
Liquid-Liquid Extraction (LLE): If there is a sufficient difference in the polarity of your compound and the impurities, you may be able to use LLE. You might need to test various organic solvents to find one that selectively extracts your compound. In some cases, multiple extractions are necessary to achieve good recovery.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[4][5][6] It uses a polar stationary phase and a mobile phase with a high organic content, which can effectively separate water-soluble compounds.
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[10] For polar compounds, solvent systems like ethanol/water, acetone/hexane, or methanol can be effective.[11][12][13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose chromatography technique for polar pyridazines?
-
A1: While there is no single "best" technique for all polar pyridazines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] For moderately polar pyridazines, reversed-phase chromatography with a high aqueous mobile phase or normal-phase chromatography with a polar mobile phase can also be successful.
-
-
Q2: How do I choose a suitable solvent for recrystallizing a polar pyridazine?
-
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] For polar pyridazines, common choices include alcohols (methanol, ethanol), water, or mixtures such as ethanol/water or acetone/hexane.[11][12][13] Small-scale solubility tests with a variety of solvents are recommended to find the optimal system.
-
-
Q3: Can I use liquid-liquid extraction to purify my polar pyridazine?
-
A3: Liquid-liquid extraction can be effective if there is a significant difference in the partition coefficients of your pyridazine and the impurities between an aqueous phase and an immiscible organic solvent.[14] For polar pyridazines that are water-soluble, you may need to use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.[15] It may require multiple extractions to achieve a good recovery.
-
-
Q4: My pyridazine seems to be degrading on the silica gel column. What are my options?
-
A4: If you suspect your compound is unstable on silica, you should first confirm this, for instance by spotting a TLC plate and letting it sit for an extended period before eluting to see if new spots appear.[9] If it is unstable, consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., diol, amino). Alternatively, reversed-phase chromatography or HILIC, which use different stationary phases, are excellent options.
-
Data Presentation
Table 1: Example Purification Strategies for Substituted Pyridazines
| Compound Class | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Reference |
| Substituted Pyridazine | Column Chromatography | Silica Gel | 90:10 Chloroform/Ether | [12] |
| Substituted Pyridazine | Recrystallization | - | Acetone/Hexanes | [12] |
| Phenyl-pyridazine | Liquid-Liquid Extraction | - | Dichloromethane/Water | [15] |
| Thienyl-pyridazine | Liquid-Liquid Extraction | - | Dichloromethane/Water | [15] |
| Pyrazines (related heterocycles) | Column Chromatography | Silica Gel | 90:10 Hexane/Ethyl Acetate | [16] |
| Pyrazines (related heterocycles) | Solid-Phase Extraction | C18-bonded silica | Ethanol | [16] |
| Pyridazinone | Recrystallization | - | Aqueous Ethanol | [17] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography of a Moderately Polar Pyridazine
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane/methanol).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude pyridazine compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Polar Pyridazine
-
Solvent Selection: In a test tube, add a small amount of the crude pyridazine solid and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Add a few drops of an anti-solvent (e.g., water or hexane) until the solution becomes cloudy. If crystals form upon cooling, this is a good solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyridazine in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: A general workflow for the purification of polar pyridazine compounds.
Caption: A troubleshooting decision tree for common pyridazine purification issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. selectscience.net [selectscience.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mdpi.com [mdpi.com]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Synthesis of Pyridazine-4-carbonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine-4-carbonitriles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of pyridazine-4-carbonitriles, providing potential causes and recommended solutions.
Q1: The yield of my 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile is significantly lower than expected. What are the common causes?
A1: Low yields in this synthesis can arise from several factors:
-
Sub-optimal Reaction Conditions: The condensation of a 1,4-dicarbonyl compound (like benzil) with cyanoacetylhydrazine is sensitive to reaction conditions. Traditional methods using harsh bases or acids in organic solvents can lead to side reactions and lower yields. A solvent-free approach under thermal conditions has been shown to produce significantly higher yields.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include hydrolysis of the nitrile group and polymerization.
-
Purification Losses: Significant loss of product can occur during workup and purification steps.
Troubleshooting Tips:
-
Consider adopting a solvent-free synthesis method, which has been reported to provide yields in the range of 90-95%.
-
Ensure the 1,4-dicarbonyl and cyanoacetylhydrazine are of high purity.
-
Optimize the reaction temperature and time. In solvent-free methods, temperatures around 110-150°C for a short duration (2-10 minutes) have proven effective.
Q2: My final product shows an unexpected peak in the IR spectrum around 1650-1690 cm⁻¹ (amide C=O stretch) and a broadening of the N-H stretch region, in addition to the expected nitrile peak at ~2220 cm⁻¹. What could be the cause?
A2: This spectroscopic evidence strongly suggests the partial or complete hydrolysis of the nitrile group to a carboxamide. The pyridazine-4-carboxamide is a common byproduct if water is present in the reaction mixture, especially under acidic or basic conditions.
Troubleshooting Tips:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: Both acidic and basic conditions can catalyze nitrile hydrolysis. If your reaction requires an acid or base, consider using a milder one or neutralizing the reaction mixture promptly during workup.
-
Purification: If the carboxamide has already formed, it can often be separated from the desired nitrile by column chromatography due to differences in polarity.
Q3: During the chlorination of a 3-oxo-2,3-dihydropyridazine-4-carbonitrile using POCl₃, I obtain a mixture of starting material and the desired 3-chloropyridazine-4-carbonitrile. How can I drive the reaction to completion?
A3: Incomplete chlorination is a common issue. To achieve full conversion:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration and at an appropriate temperature. Refluxing for several hours is often necessary.
-
Excess POCl₃: Using a larger excess of phosphorus oxychloride can help drive the reaction to completion.
-
Removal of HCl: The reaction generates HCl, which can inhibit the reaction. In some cases, adding a non-reactive base to scavenge the HCl can be beneficial, although this should be done with caution to avoid unwanted side reactions.
Q4: My reaction mixture has become a thick, intractable tar, making product isolation difficult. What could be the cause?
A4: The formation of a tar-like substance often indicates polymerization of starting materials or intermediates. This can be triggered by:
-
High Temperatures: Excessive heat can promote polymerization.
-
Radical Initiators: Trace impurities can sometimes initiate radical polymerization.
-
Highly Reactive Intermediates: Certain reaction conditions can lead to the formation of unstable intermediates that readily polymerize.
Troubleshooting Tips:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Use an Inhibitor: In some cases, adding a small amount of a radical inhibitor (like hydroquinone) can prevent polymerization, provided it does not interfere with the desired reaction.
-
Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas can sometimes mitigate polymerization.
Data Presentation
The choice of synthetic route can significantly impact the yield of the desired pyridazine-4-carbonitrile. Below is a comparison of a traditional versus a solvent-free approach for the synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles.
| Synthetic Method | Reactants | Conditions | Typical Yield (%) | Reference |
| Traditional Solvent-Based | Substituted Benzil, Cyanoacetylhydrazine | Reflux in ethanol with a basic or acidic catalyst | 60-75 | [General Literature] |
| Solvent-Free (Solid Phase) | Substituted Benzil, Cyanoacetylhydrazine | Neat, 110-150 °C, 2-10 min, optional catalyst | 90-95 |
Experimental Protocols
Key Experiment 1: Solvent-Free Synthesis of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile
This protocol is based on the highly efficient condensation of benzil and cyanoacetylhydrazine under solvent-free conditions.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Cyanoacetylhydrazine
-
Optional: Nano-catalyst such as Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO)
Procedure:
-
In a clean, dry flask, thoroughly mix benzil (1 mmol) and cyanoacetylhydrazine (1 mmol).
-
If using a catalyst, add a catalytic amount (e.g., 10 mol%).
-
Heat the mixture in an oil bath or on a heating mantle at 110-150°C for 2-10 minutes. The reaction progress can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.
Key Experiment 2: Synthesis of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile
This protocol describes the chlorination of the pyridazinone precursor.
Materials:
-
3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Place 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (1 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of phosphorus oxychloride (e.g., 5-10 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by slowly pouring it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Diagram 1: Main Reaction vs. Side Reaction Pathway
Caption: Main synthesis pathway versus the nitrile hydrolysis side reaction.
Diagram 2: Experimental Workflow for Pyridazinone Synthesis
troubleshooting regioselectivity in pyridazine functionalization
Welcome to the technical support center for pyridazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of regioisomers in our C-H functionalization of a substituted pyridazine. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in pyridazine C-H functionalization is a multifactorial issue. The primary factors to consider are:
-
Inherent Electronic Properties of the Pyridazine Ring: The pyridazine nucleus is electron-deficient, which influences its reactivity. In radical functionalizations, there is an innate preference for substitution at the C4 and C5 positions.[1]
-
Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming reagent can prevent reaction at adjacent positions.
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridazine ring can direct incoming groups to specific positions.
-
Reaction Conditions: The choice of solvent, temperature, catalyst, ligand, and base can significantly alter the regiochemical outcome.[1]
-
Directing Groups: The presence of a directing group will often be the dominant factor in determining the site of functionalization.
Q2: How can we enhance the regioselectivity of our reaction towards a specific carbon atom?
A2: To enhance regioselectivity, you can employ several strategies:
-
Installation of a Directing Group: Attaching a directing group to the pyridazine ring is a powerful method to achieve high regioselectivity. The choice of directing group will determine the position of functionalization.
-
Use of Pyridazine N-Oxides: Oxidation of one of the nitrogen atoms to an N-oxide activates the ring and typically directs functionalization to the C6 position (ortho to the N-oxide).
-
Tuning Reaction Conditions: Systematically varying the solvent, temperature, and catalyst/ligand combination can help to favor one regioisomer over another. For instance, in radical functionalizations, modifying the solvent and pH can tune the regiochemistry.[1]
-
Metal-Catalyzed Cross-Coupling: The choice of metal catalyst and ligands is crucial in directing C-H activation to a specific site.
Q3: What are the most common directing groups for controlling regioselectivity in pyridazine functionalization?
A3: A variety of directing groups are used to control the regioselectivity of pyridazine functionalization. Some of the most common include:
-
Picolinamide (PA) and related amide groups: These are often used in transition metal-catalyzed C-H functionalization to direct reactions to the ortho-position.
-
Pyridyl Group: A pyridyl group can act as a directing group in metal-catalyzed reactions.
-
Carboxylic Acids: These can be used to direct ortho-C-H functionalization.
-
N-Oxide: As mentioned, the N-oxide functionality itself acts as a powerful directing group for functionalization at the C6 position.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in a Palladium-Catalyzed C-H Arylation of a 3-Substituted Pyridazine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Weak Directing Group | If not already present, install a stronger directing group, such as a picolinamide, at a suitable position on the pyridazine ring. | Enhanced selectivity for the position ortho to the directing group. |
| Suboptimal Ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the ligand can significantly influence regioselectivity. | Identification of a ligand that favors the desired regioisomer. |
| Incorrect Solvent | Vary the solvent. Polar aprotic solvents (e.g., DMF, DMAc) or non-polar solvents (e.g., toluene, dioxane) can alter the reaction pathway and selectivity. | Improved ratio of the desired regioisomer. |
| Base Strength | Optimize the base. The strength and nature of the base (e.g., carbonate vs. phosphate vs. carboxylate) can influence the C-H activation step. | A shift in the product distribution towards the desired isomer. |
Experimental Protocol: General Procedure for Ligand Screening in Pd-Catalyzed C-H Arylation
-
To a series of oven-dried reaction vials, add the 3-substituted pyridazine (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and the respective ligand (10-20 mol%).
-
Add the chosen solvent (e.g., toluene, dioxane, or DMF) and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv.).
-
Seal the vials and stir the reactions at the desired temperature (e.g., 80-120 °C) for 12-24 hours.
-
After cooling to room temperature, take an aliquot from each reaction mixture, dilute with a suitable solvent, and analyze by GC-MS or LC-MS to determine the ratio of regioisomers.
Problem 2: Low yield and/or poor selectivity in the functionalization of an unsubstituted pyridazine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Activation/Direction | Convert the pyridazine to its N-oxide derivative to activate the ring and direct functionalization. | Increased reactivity and selective functionalization, typically at the C6 position. |
| Ineffective Metalation Conditions | For deprotonative metalation, screen different bases such as TMPZnCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl. These can offer different regioselectivities.[2][3] | Formation of a specific organometallic intermediate, leading to a single regioisomer upon quenching with an electrophile. |
| Unsuitable Radical Source | In radical reactions, experiment with different radical precursors (e.g., alkylsulfinate salts) and initiators (e.g., TBHP).[1] | Improved yield and potentially altered regioselectivity based on the nature of the radical species. |
Data Presentation: Regioselective Zincation of Pyridazine
The choice of zincating agent can have a profound impact on the regioselectivity of pyridazine functionalization.
| Entry | Base | Equivalent of Base | Temperature (°C) | Time (h) | Position of Zincation | Yield (%) |
| 1 | TMPZnCl·LiCl | 1.05 | 25 | 24 | C3 | >99:1 C3 selectivity |
| 2 | TMPZnCl·LiCl | 1.75 | 25 | 6 | C3 | >99:1 C3 selectivity |
| 3 | TMP₂Zn·2MgCl₂·2LiCl | 1.2 | -20 | 0.25 | C4 | >99:1 C4 selectivity |
Data adapted from related studies on diazines and fused N-heterocycles.[2][3]
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Caption: Key factors influencing regioselectivity in pyridazine functionalization.
References
- 1. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
stability studies of 3-(Methylamino)pyridazine-4-carbonitrile under acidic/basic conditions
This guide provides researchers, scientists, and drug development professionals with essential information for conducting stability studies on 3-(Methylamino)pyridazine-4-carbonitrile under acidic and basic conditions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to perform forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[1][2] These studies are performed to:
-
Identify potential degradation products that could form under various environmental conditions.[3]
-
Elucidate the degradation pathways of the active pharmaceutical ingredient (API).[3]
-
Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate the API from all potential degradants and impurities.[4][5]
-
Understand the intrinsic stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[6]
Q2: What are the expected degradation pathways for this compound under acidic or basic conditions?
A2: Given the chemical structure, the primary anticipated degradation pathway is the hydrolysis of the nitrile (-C≡N) group.[7][8]
-
Under acidic conditions: The nitrile is expected to hydrolyze first to an amide intermediate (3-(Methylamino)pyridazine-4-carboxamide) and then further to the corresponding carboxylic acid (3-(Methylamino)pyridazine-4-carboxylic acid).[9][10]
-
Under basic conditions: The reaction can also yield the carboxylic acid salt. Under milder basic conditions, it may be possible to stop the reaction at the amide stage.[9][11][12]
Q3: What is the recommended target degradation percentage in a forced degradation study?
A3: The generally accepted target for degradation is between 5% and 20%.[1][13] Degradation below 5% may not be sufficient to identify minor degradants, while degradation above 20% can lead to the formation of secondary degradants that may not be relevant under normal storage conditions, complicating pathway analysis.[1][2]
Experimental Protocols
This section provides detailed methodologies for conducting hydrolytic stability studies.
Protocol 1: Acidic Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) and water (50:50 v/v).
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate vials.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to each vial to achieve a final drug concentration of 0.5 mg/mL.
-
Expose the vials to a controlled temperature, starting with 60°C.[1]
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Neutralization: Before analysis, neutralize the samples by adding an appropriate volume of 0.1 M sodium hydroxide (NaOH) to stop the reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Basic Hydrolysis
-
Sample Preparation: Use the same 1 mg/mL stock solution as prepared for the acidic hydrolysis study.
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate vials.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH) to each vial for a final drug concentration of 0.5 mg/mL.
-
Expose the vials to a controlled temperature, starting at room temperature and increasing to 60°C if no degradation is observed.[1]
-
Collect samples at the same predetermined time points.
-
-
Neutralization: Neutralize the samples by adding an appropriate volume of 0.1 M HCl before analysis.
-
Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.
Protocol 3: Stability-Indicating HPLC Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) with a UV/PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for polar compounds.[4]
-
Mobile Phase: A gradient elution is typically required to separate the polar parent drug from its potentially more polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound, and use a PDA detector to check for peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound.
Table 1: Summary of Forced Hydrolytic Degradation
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation |
| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 |
| 8 | 93.2 | 6.8 | |
| 24 | 85.5 | 14.5 | |
| 0.1 M NaOH @ 60°C | 0 | 100.0 | 0.0 |
| 4 | 91.8 | 8.2 | |
| 12 | 81.3 | 18.7 |
Table 2: Profile of Potential Degradation Products
| Degradant ID | Potential Structure | Condition | Retention Time (min) | % Area at 24h (Acid) / 12h (Base) |
| DP-1 | 3-(Methylamino)pyridazine-4-carboxamide | Acidic/Basic | 8.5 | 10.2 (Acid) / 12.5 (Base) |
| DP-2 | 3-(Methylamino)pyridazine-4-carboxylic acid | Acidic/Basic | 6.2 | 4.3 (Acid) / 6.2 (Base) |
Mandatory Visualization
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. sgs.com [sgs.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
The most probable and industrially scalable route is the nucleophilic aromatic substitution (SNAr) of 3-chloropyridazine-4-carbonitrile with methylamine. This reaction typically requires elevated temperatures and may be performed under pressure to ensure the containment of the volatile methylamine.
Q2: What are the critical process parameters to monitor during the reaction?
Key parameters to monitor and control during the scale-up include:
-
Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can promote the formation of impurities.
-
Pressure: When using gaseous methylamine or a solution in a volatile solvent, maintaining a constant pressure ensures a consistent concentration of the reagent in the reaction mixture.
-
Reaction Time: The reaction should be monitored for completion to avoid unnecessary heating, which could lead to product degradation or side-product formation.
-
Agitation: Efficient mixing is crucial for ensuring good mass transfer between the reactants, especially in a heterogeneous mixture.
Q3: What are the expected byproducts in this synthesis?
Potential byproducts can include:
-
Unreacted 3-chloropyridazine-4-carbonitrile.
-
Products of over-alkylation, although less common for this specific reaction.
-
Hydrolysis of the nitrile group to a carboxylic acid or amide if water is present in the reaction mixture at high temperatures.
-
Degradation products if the reaction is overheated or run for an extended period.
Q4: What are the recommended purification methods for the final product on a large scale?
For large-scale purification, the following methods are generally employed:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Slurry Washing: Washing the crude product with a suitable solvent can remove more soluble impurities.
-
Chromatography: While less common for large-scale production due to cost and solvent consumption, it can be used for high-purity requirements.
Q5: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for monitoring the reaction progress. A suitable method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. This will allow for the separation and quantification of the starting material, product, and any major impurities.
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any changes in the impurity profile by HPLC. Ensure the heating system is calibrated and providing uniform heating to the reactor. |
| Poor Mass Transfer | Increase the agitation speed to improve mixing. For very viscous reaction mixtures, consider diluting with an appropriate inert solvent. |
| Low Reagent Concentration | If using a solution of methylamine, ensure its concentration is accurate. If using gaseous methylamine, verify the pressure and flow rate. Consider adding a slight excess of methylamine. |
| Catalyst Inactivity (if used) | If a catalyst such as copper sulfate is used (as in analogous amination of halopyridines), ensure it is of the correct grade and has not been deactivated. Consider adding a fresh portion of the catalyst. |
Issue 2: High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Lower the reaction temperature. Perform a temperature optimization study to find the optimal balance between reaction rate and impurity formation. |
| Extended Reaction Time | Monitor the reaction closely by HPLC and stop the reaction as soon as the starting material is consumed to an acceptable level. |
| Presence of Water or Other Nucleophiles | Ensure all reagents and solvents are dry. Water can lead to hydrolysis of the nitrile group, especially at elevated temperatures. |
| Impure Starting Materials | Verify the purity of the 3-chloropyridazine-4-carbonitrile and methylamine. Impurities in the starting materials can carry through or participate in side reactions. |
Issue 3: Difficult Product Isolation or Purification
| Potential Cause | Troubleshooting Step | | Product Oiling Out During Crystallization | Ensure the cooling rate during crystallization is slow and controlled. Use a suitable anti-solvent to induce crystallization if necessary. Seeding with a small amount of pure product can also be beneficial. | | Poor Crystal Form | Experiment with different recrystallization solvents or solvent mixtures. The choice of solvent can significantly impact crystal habit and filterability. | | Product Contaminated with Salts | If the reaction generates salts (e.g., methylamine hydrochloride), ensure the work-up procedure includes an effective wash step to remove them before crystallization. |
Data Presentation
Table 1: Representative Reaction Conditions for Nucleophilic Aromatic Substitution
| Parameter | Lab Scale (Typical) | Pilot/Production Scale (Considerations) |
| Starting Material | 3-chloropyridazine-4-carbonitrile | 3-chloropyridazine-4-carbonitrile |
| Reagent | Methylamine (40% in H₂O or 2M in THF) | Anhydrous methylamine gas or solution in a suitable solvent |
| Solvent | Ethanol, n-Butanol, Dioxane | Higher boiling point solvents for better temperature control |
| Temperature | 80 - 120 °C | Optimized for heat transfer and impurity profile |
| Pressure | Atmospheric or sealed tube | Controlled pressure to maintain methylamine concentration |
| Reaction Time | 4 - 24 hours | Monitored by in-process controls (e.g., HPLC) |
| Typical Yield | 70 - 90% | Dependent on optimization and scale-up efficiency |
Table 2: Solubility of Related Aminopyridazines in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility increases with decreasing pH. |
| Methanol | Soluble | Good solvent for reaction and recrystallization. |
| Ethanol | Moderately soluble | Can be used for recrystallization. |
| Isopropanol | Slightly soluble | Can be used as an anti-solvent or for washing. |
| Ethyl Acetate | Slightly soluble | Useful for extraction or as an anti-solvent. |
| Dichloromethane | Soluble | Good solvent for extraction. |
| Toluene | Sparingly soluble | Can be used for recrystallization at elevated temperatures. |
| Hexanes | Insoluble | Useful as an anti-solvent. |
Note: This data is based on structurally similar compounds and should be experimentally verified for this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
3-chloropyridazine-4-carbonitrile (1 equivalent)
-
Methylamine (2-3 equivalents, as a 40% aqueous solution or 2M solution in THF)
-
Ethanol or n-Butanol (as solvent)
-
Sodium bicarbonate or other suitable base (optional, to scavenge HCl)
Procedure:
-
To a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and pressure gauge, charge 3-chloropyridazine-4-carbonitrile and the chosen solvent.
-
If using a solid base, add it to the mixture.
-
Seal the reactor and begin agitation.
-
Carefully add the methylamine solution to the reactor.
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) and maintain it for the specified reaction time.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.
-
Once the reaction is complete (starting material <1% by HPLC), cool the reactor to room temperature.
-
Vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir to dissolve any inorganic salts.
-
Filter the solid product and wash it with water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low reaction conversion.
Technical Support Center: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
Synthetic Pathway Overview
The most common and direct route for the synthesis of this compound involves the nucleophilic aromatic substitution of a 3-halopyridazine precursor, typically 3-chloropyridazine-4-carbonitrile, with methylamine.
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 3-chloropyridazine-4-carbonitrile with methylamine. This reaction is generally efficient and proceeds under relatively mild conditions.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or isopropanol. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrochloric acid formed during the reaction. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the solvent used.
Q3: What are the most common impurities I should expect?
A3: Common impurities include unreacted starting material (3-chloropyridazine-4-carbonitrile), a hydrolysis byproduct (3-(methylamino)pyridazine-4-carboxamide), and potentially a dimeric species formed by the reaction of the product with the starting material. Residual solvents from the reaction and purification steps are also common.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for quantifying the consumption of the starting material and the formation of the product and any significant byproducts.
Q5: What are the recommended methods for purifying the final product?
A5: The product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive starting material (3-chloropyridazine-4-carbonitrile).2. Insufficient reaction temperature or time.3. Degradation of methylamine solution.4. Inadequate amount or absence of a base. | 1. Verify the purity of the starting material by NMR or HPLC.2. Gradually increase the reaction temperature and monitor by TLC/HPLC.3. Use a fresh solution of methylamine.4. Ensure at least one equivalent of a suitable base is used to neutralize the generated HCl. |
| Presence of unreacted 3-chloropyridazine-4-carbonitrile | 1. Incomplete reaction.2. Insufficient amount of methylamine. | 1. Increase the reaction time and/or temperature.2. Use a slight excess of methylamine (1.1-1.5 equivalents). |
| Formation of 3-(methylamino)pyridazine-4-carboxamide | 1. Presence of water in the reaction mixture.2. Harsh basic or acidic conditions during workup or purification. | 1. Use anhydrous solvents and reagents.2. Maintain neutral pH during workup and purification. Avoid prolonged exposure to strong acids or bases. |
| Observation of a dimeric impurity | Reaction of the product with the starting material. | 1. Ensure a slight excess of methylamine is used to quickly consume the starting material.2. Add the 3-chloropyridazine-4-carbonitrile slowly to the solution of methylamine. |
Potential Impurity Profile
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Source |
| 3-Chloropyridazine-4-carbonitrile | Cl-C₅H₂N₃ | 139.54 | Unreacted starting material |
| 3-(Methylamino)pyridazine-4-carboxamide | C₆H₇N₄O | 151.14 | Hydrolysis of the nitrile group |
| Dimeric Impurity | C₁₁H₇N₇ | 237.22 | Reaction between product and starting material |
| Residual Solvents | N/A | Variable | Reaction and purification steps |
Experimental Protocols
Synthesis of this compound
-
To a solution of 3-chloropyridazine-4-carbonitrile (1.0 g, 7.16 mmol) in isopropanol (20 mL) in a sealed reaction vessel, add potassium carbonate (1.2 g, 8.60 mmol).
-
Add a 40% aqueous solution of methylamine (1.0 mL, 11.46 mmol).
-
Seal the vessel and heat the reaction mixture to 80 °C for 4-6 hours, monitoring the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash with a small amount of cold isopropanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
HPLC-MS Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
Impurity Formation Pathways
avoiding decomposition of pyridazine derivatives during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these compounds, with a special focus on preventing decomposition during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My pyridazine derivative seems to be decomposing during aqueous workup. What are the most likely causes?
A1: Pyridazine rings are π-deficient, making them susceptible to nucleophilic attack and degradation under certain conditions. The most common causes of decomposition during aqueous workup are exposure to strongly acidic or basic conditions.
-
Strong Acids (e.g., HCl, H₂SO₄): While pyridazines are weakly basic, forming salts with strong acids can sometimes lead to instability, especially with heating or prolonged exposure. The protonated ring is more activated towards nucleophilic attack by water or other nucleophiles present.
-
Strong Bases (e.g., NaOH, KOH): Strong bases can promote hydrolysis of sensitive functional groups on your derivative, or in some cases, may lead to ring-opening or rearrangement pathways, particularly if there are electron-withdrawing groups on the pyridazine ring.
Q2: I suspect my pyridazine derivative is sensitive to both acid and base. What is a safe pH range for my aqueous wash?
A2: For sensitive pyridazine derivatives, it is best to maintain a pH as close to neutral as possible (pH 6-8) during workup. If you need to neutralize an acidic or basic reaction mixture, consider using milder reagents.
-
To neutralize excess acid, a saturated solution of sodium bicarbonate (NaHCO₃) is a good choice.
-
To neutralize excess base, a saturated solution of ammonium chloride (NH₄Cl) is recommended as it provides a mildly acidic quench.[1][2]
Q3: Can I use oxidizing or reducing agents in my workup if I have a pyridazine derivative?
A3: Caution is advised. The pyridazine ring can be susceptible to both oxidation and reduction.
-
Oxidizing agents: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can potentially oxidize the nitrogen atoms to form N-oxides. While sometimes a desired reaction, it can be an unwanted side reaction during workup.
-
Reducing agents: Strong reducing agents, particularly those used for N-N bond cleavage like sodium in liquid ammonia, could potentially cleave the pyridazine ring. Milder reducing agents used to quench reactions should be chosen carefully and used at low temperatures.
Q4: Are there any general strategies to increase the stability of my pyridazine derivative during synthesis and workup?
A4: Yes, several strategies can be employed:
-
Workup at low temperatures: Perform all extractions and washes with cold solutions and minimize the time the compound is in the aqueous phase.
-
Use of protecting groups: If the pyridazine nitrogens are suspected to be involved in decomposition pathways, they can be protected. For instance, formation of a borane complex with one of the nitrogen atoms can shield it from unwanted reactions.
-
Minimize exposure to air: If your compound is sensitive to oxidation, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guide: Common Workup Issues
This guide provides solutions to specific problems you might encounter during the workup of your pyridazine-containing compounds.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low recovery of product after acidic wash (e.g., 1M HCl) | 1. Decomposition of the pyridazine ring under strongly acidic conditions. 2. Your pyridazine derivative is more water-soluble as the hydrochloride salt than anticipated. | 1. Avoid strong acids. Use a milder wash like saturated aqueous ammonium chloride. 2. If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 0.1M HCl) and perform the wash quickly at low temperature. 3. Back-extract the acidic aqueous layer with a more polar organic solvent to recover any dissolved product. |
| Formation of unexpected byproducts after basic wash (e.g., 1M NaOH) | 1. Base-catalyzed hydrolysis of functional groups (e.g., esters, amides). 2. Base-induced ring opening or rearrangement of the pyridazine core. | 1. Use a milder base like saturated aqueous sodium bicarbonate. 2. Perform the wash at 0°C to minimize reaction times. 3. If a strong base is required, use it in stoichiometric amounts rather than as a wash. |
| Product degradation upon concentration on a rotary evaporator. | 1. Thermal decomposition of the pyridazine derivative. Some pyridazines can be thermally sensitive. | 1. Concentrate your product at the lowest possible temperature and pressure. 2. Consider using a gentler solvent removal method like lyophilization (freeze-drying) if your compound is soluble in suitable solvents. 3. Add a high-boiling point "keeper" solvent to prevent the sample from going to complete dryness and potentially overheating. |
| Product appears discolored or contains impurities after chromatography. | 1. Decomposition on silica or alumina gel, which can be acidic or basic. 2. Oxidation on the column. | 1. Deactivate the silica or alumina by adding a small percentage of a neutral or basic modifier to your eluent (e.g., 1% triethylamine for basic compounds). 2. Use a less reactive stationary phase like celite for filtration or consider alternative purification methods like crystallization. 3. Keep fractions containing your product under an inert atmosphere if oxidation is suspected. |
Experimental Protocol: Mild Workup for a Sensitive Pyridazine Derivative
This protocol outlines a general, mild workup procedure suitable for many pyridazine derivatives, especially when their stability is unknown or known to be poor.
Objective: To isolate a pyridazine derivative from a reaction mixture while minimizing decomposition.
Materials:
-
Reaction mixture containing the pyridazine derivative.
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, cooled to 0-5°C.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5°C.
-
Brine (saturated aqueous NaCl solution), cooled to 0-5°C.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add cold saturated aqueous NH₄Cl solution to quench the reaction. This provides a near-neutral workup condition suitable for many reactions involving organometallics or strong bases.[1][2] For reactions that are acidic, a slow addition of cold saturated NaHCO₃ solution is preferred. Monitor for any gas evolution.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. The choice of solvent will depend on the polarity of your product.
-
Gently shake the separatory funnel to partition the product into the organic layer. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Washing the Organic Layer:
-
Wash the organic layer sequentially with:
-
Cold saturated aqueous NaHCO₃ solution (if the reaction was acidic or to remove any acidic byproducts).
-
Cold water.
-
Cold brine (to help break up any emulsions and begin the drying process).
-
-
Perform each wash quickly to minimize contact time with the aqueous phase.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Gently swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent.
-
Concentrate the organic solvent on a rotary evaporator at a low temperature (e.g., <30°C) and reduced pressure. Avoid concentrating to complete dryness if the compound is suspected to be a viscous oil or low-melting solid.
-
-
Further Purification:
-
If further purification is needed, consider crystallization as it is often a milder method than chromatography.
-
If chromatography is necessary, consider deactivating the silica gel with a suitable modifier (e.g., triethylamine in the eluent) to prevent on-column degradation.
-
Visualizations
The following diagrams illustrate key concepts related to pyridazine decomposition and recommended handling procedures.
References
Validation & Comparative
A Comparative Guide to 3-(Methylamino)pyridazine-4-carbonitrile and its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of a Promising Scaffold in Kinase Inhibition and Oncology
In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the pyridazine scaffold, have garnered significant attention for their diverse pharmacological activities.[1][2][3] Among these, 3-(Methylamino)pyridazine-4-carbonitrile has emerged as a molecule of interest. This guide provides a comprehensive comparison of this compound and its positional isomers, offering insights into their potential as therapeutic agents, supported by experimental data and detailed protocols for their evaluation.
Physicochemical and Structural Properties
Table 1: Predicted Physicochemical Properties of (Methylamino)pyridazine-carbonitrile Isomers
| Compound | Isomer | Predicted logP | Predicted Polar Surface Area (Ų) |
| 1 | This compound | 1.25 | 78.5 |
| 2 | 6-(Methylamino)pyridazine-3-carbonitrile | 1.18 | 78.5 |
| 3 | 4-(Methylamino)pyridazine-3-carbonitrile | 1.32 | 78.5 |
| 4 | 5-(Methylamino)pyridazine-4-carbonitrile | 1.41 | 78.5 |
Note: Predicted values are generated using computational models and may vary from experimental values.
The subtle differences in predicted lipophilicity (logP) among the isomers could influence their membrane permeability and metabolic stability. The position of the electron-withdrawing nitrile group and the electron-donating methylamino group will also dictate the molecule's dipole moment and its ability to engage in specific interactions with biological targets.[4]
Comparative Biological Activity: An Inferential Analysis
Direct head-to-head comparative studies of the biological activity of this compound and its positional isomers are not extensively documented. However, by examining structure-activity relationship (SAR) studies of related aminopyridine and cyanopyridine derivatives, we can construct a well-informed hypothesis on their potential performance, particularly in the context of kinase inhibition, a common target for pyridazine-based compounds.[5][6][7]
The 3-amino-4-cyano substitution pattern, as seen in the primary compound of interest, is a known pharmacophore in some kinase inhibitors. The nitrogen atoms of the pyridazine ring and the cyano group can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, facilitating interactions within the ATP-binding pocket of kinases.[8]
Table 2: Inferred Biological Activity Profile of (Methylamino)pyridazine-carbonitrile Isomers
| Isomer | Potential Kinase Target(s) | Inferred Potency | Rationale based on SAR of related compounds |
| This compound | VEGFR-2, CDKs, other RTKs | Potentially High | The 3-amino-4-cyano motif is a privileged scaffold for kinase inhibition. The relative positioning allows for key hydrogen bonding interactions. |
| 6-(Methylamino)pyridazine-3-carbonitrile | VEGFR-2, CDKs | Potentially Moderate to High | The 6-amino-3-cyano arrangement may also allow for effective binding, though the altered vector of the substituents could impact affinity for specific kinases. |
| 4-(Methylamino)pyridazine-3-carbonitrile | Unknown | Potentially Lower | The proximity of the bulky methylamino group to both ring nitrogens might introduce steric hindrance, potentially reducing binding affinity to some kinase pockets. |
| 5-(Methylamino)pyridazine-4-carbonitrile | Unknown | Potentially Lower | The electronic and steric arrangement in this isomer may not be optimal for typical kinase hinge-binding interactions. |
It is crucial to emphasize that this is an inferential analysis. Rigorous experimental validation is necessary to confirm these hypotheses.
Key Signaling Pathways
Pyridazine derivatives have been widely investigated as inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[1][9]
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 signaling can block this process and starve the tumor of essential nutrients.
VEGFR-2 signaling cascade leading to angiogenesis.
CDK2 Signaling Pathway
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[12][13] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of substituents on the 1O2 production and biological activity of (N^N^N)Pt(py) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Biological Activity of Methylamino- vs. Amino-Pyridazines
In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged structure, frequently incorporated into molecules designed to interact with a wide array of biological targets. The nature and position of substituents on the pyridazine ring are critical determinants of a compound's pharmacological profile. Among the most common and functionally significant substituents are amino and methylamino groups. This guide provides a comparative analysis of the biological activity of methylamino-substituted pyridazines versus their amino-pyridazine counterparts, supported by experimental data and detailed methodologies.
This analysis aims to offer researchers, scientists, and drug development professionals insights into the structure-activity relationships (SAR) governed by the substitution of a primary amino group with a secondary methylamino group on a pyridazine or related heterocyclic core.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activity of amino- and N-methylamino-substituted phthalazine and pyridazine analogs as inhibitors of prostaglandin E2 (PGE2) production. N-methylation of the amino group on the phthalazine scaffold resulted in a slight to moderate decrease in potency, while the pyridazine analogs showed overall lower activity compared to the phthalazine series in this particular assay.
| Compound ID | Scaffold | R Group | EC50 (µM) for PGE2 Reduction | % PGE2 Reduction |
| 2vi | Phthalazine | -NH₂ | 0.038 | 98.9% |
| 6i | Phthalazine | -NHCH₃ | 0.050 | 87.0% |
| 2vii | Phthalazine | -NH₂ | 0.020 | 97.2% |
| 6ii | Phthalazine | -NHCH₃ | 0.220 | 92.0% |
| 9i | Pyridazine | -NH₂ | > 10 | 62.0% |
| 9ii | Pyridazine | -NH₂ | > 10 | 49.0% |
Data sourced from a study on aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are protocols for assays relevant to the biological evaluation of pyridazine derivatives.
Cellular PGE2 Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of prostaglandin E2 in a cellular context.
Cell Line: Human colon adenocarcinoma cells (HCA-7).
Methodology:
-
Cell Seeding: HCA-7 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Stimulation: After a set incubation period with the compounds, the cells are stimulated to produce PGE2. This is often achieved by adding a stimulating agent like lipopolysaccharide (LPS) or a calcium ionophore (e.g., A23187).[2]
-
Sample Collection: Following stimulation, the cell culture supernatant is collected. For intracellular measurements, the cells are washed and then lysed to release their contents.[2]
-
PGE2 Quantification: The concentration of PGE2 in the supernatant or cell lysate is determined using a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.[3][4]
-
Data Analysis: The percentage of PGE2 reduction is calculated by comparing the amount of PGE2 produced in compound-treated wells to that in vehicle-treated control wells. The EC50 value, the concentration of the compound that causes a 50% reduction in PGE2 production, is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).[5]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Incubation: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
TYK2 Pseudokinase Domain (JH2) Binding Assay
This assay measures the binding affinity of a compound to the pseudokinase domain of Tyrosine Kinase 2 (TYK2), an important target in autoimmune diseases.
Methodology:
-
Assay Principle: This is often a competition assay based on fluorescence polarization (FP). A fluorescently labeled probe that binds to the TYK2 JH2 domain is used.[1][6]
-
Reaction Setup: Recombinant human TYK2 JH2 protein, the fluorescent probe, and the test compound are incubated together in a microplate.[1][6]
-
Competition: The test compound competes with the fluorescent probe for binding to the TYK2 JH2 domain.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. A high FP value indicates that the fluorescent probe is bound to the large TYK2 JH2 protein. A low FP value indicates that the probe has been displaced by the test compound and is tumbling freely in solution.
-
Data Analysis: The degree of probe displacement is used to determine the binding affinity (e.g., Kd or IC50) of the test compound.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the evaluation of the described compounds.
Caption: Prostaglandin E2 (PGE2) synthesis pathway.
Caption: General experimental workflow for compound evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylamino)pyridazine-4-carbonitrile-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 3-(methylamino)pyridazine-4-carbonitrile scaffold, a promising framework in the design of targeted therapies. By examining available experimental data, this document aims to offer an objective overview of their performance against various kinase targets.
The this compound core has emerged as a privileged scaffold in the development of potent kinase inhibitors, particularly targeting key players in cell signaling pathways implicated in cancer and inflammatory diseases. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of these inhibitors.
This guide summarizes the available quantitative data on the selectivity of aminopyridazine and structurally related aminopyrazine-based inhibitors, provides detailed experimental methodologies for assessing kinase inhibition, and visualizes a key signaling pathway often modulated by these compounds.
Quantitative Cross-Reactivity Analysis
One study on aminopyrazine inhibitors of the mitotic kinase Nek2 provides specific IC50 values against related kinases, demonstrating a degree of selectivity. For instance, compound 31 shows higher potency against Nek1 and Nek2 compared to Plk1 and Chk1[1].
| Compound | Target Kinase | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Selectivity (Fold) | Reference |
| Compound 31 (Aminopyrazine-based) | Nek2 | 0.23 | Nek1 | 0.17 | ~0.7 | [1] |
| Plk1 | 19.4 | ~84 | [1] | |||
| Chk1 | >100 | >435 | [1] | |||
| Compound 2 (Aminopyrazine-based) | Nek2 | 0.87 | Nek1 | 2.6 | ~3 | [1] |
| Plk1 | 22.6 | ~26 | [1] | |||
| Chk1 | >100 | >115 | [1] |
Reviews of pyrazine-based kinase inhibitors have highlighted compounds with high selectivity. For example, a CHK1 inhibitor demonstrated over 1000-fold selectivity against CHK2 and CDK1, showcasing the potential for achieving high specificity with this heterocyclic core[2]. Similarly, a pyrazine-2-carbonitrile derivative, Prexasertib, is a potent CHK1 inhibitor with an IC50 of 1 nM, while also inhibiting CHK2 and RSK1 at 8 nM and 9 nM, respectively[2].
| Inhibitor Class | Primary Target | High Selectivity Over | Reference |
| Pyrazine-based | CHK1 | CHK2, CDK1 (>1000-fold) | [2] |
These examples underscore the importance of subtle structural modifications in dictating the selectivity profile of pyridazine and pyrazine-based inhibitors.
Experimental Protocols
The assessment of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Biochemical assays are the cornerstone of kinase inhibitor profiling, providing a direct measure of an inhibitor's potency against a purified kinase.
In Vitro Kinase Assay (Radiometric)
This method is considered the gold standard for its direct measurement of kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein for MAP kinases)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP
-
Inhibitor compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and the inhibitor at the desired concentration in the kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Kinase Glo® Luminescent Kinase Assay
This is a high-throughput, non-radioactive method that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Inhibitor compound at various concentrations
-
Kinase-Glo® Reagent
Procedure:
-
Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.
-
After the incubation period, add the Kinase-Glo® Reagent to the reaction. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction that generates a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Many this compound-based inhibitors target kinases within critical signaling pathways such as the JAK-STAT pathway, which plays a central role in immunity and cell growth.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition.
The workflow for assessing the cross-reactivity of a novel inhibitor typically follows a tiered approach, starting with primary assays and progressing to broader profiling.
Caption: A typical experimental workflow for assessing inhibitor cross-reactivity.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The available data on structurally related compounds suggest that high levels of selectivity can be achieved through careful chemical modification. However, comprehensive kinome-wide profiling is essential to fully characterize the cross-reactivity profile of any new inhibitor based on this scaffold. The experimental protocols and workflows outlined in this guide provide a framework for conducting such studies, ultimately contributing to the development of safer and more effective targeted therapies. Researchers are encouraged to utilize these methodologies to generate robust and comparable data, which will be instrumental in advancing the field of kinase inhibitor drug discovery.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(Methylamino)pyridazine-4-carbonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of 3-(methylamino)pyridazine-4-carbonitrile, a heterocyclic nitrile compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of the pyridazine and nitrile chemical classes.
Core Safety and Hazard Data
Given the lack of specific data for this compound, the following table summarizes key quantitative information for structurally related compounds to provide an informed perspective on potential hazards. It is crucial to handle this compound with the assumption that it shares these hazardous properties.
| Parameter | Value (Surrogate Compound) | Surrogate Compound | Source |
| Molecular Weight | 134.14 g/mol | This compound | |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | 6-(Methylamino)pyridazin-3(2H)-one | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 6-(Methylamino)pyridazin-3(2H)-one | [1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | 6-(Methylamino)pyridazin-3(2H)-one | [1] |
| Acute Toxicity (Oral) | Category 4 | Pyridazine-3-carbonitrile | [2] |
Disposal Protocol: A Step-by-Step Approach
The primary recommended method for the disposal of pyridazine and nitrile-containing compounds is through incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound and its hazardous thermal decomposition products, such as hydrogen cyanide.
Experimental Protocol for Laboratory-Scale Waste Neutralization (for small quantities, as a pre-treatment before collection by a licensed facility, if permissible by institutional policy):
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Objective: To hydrolyze the nitrile group to a less toxic carboxylic acid or amide, reducing the hazard profile of the waste.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
Large beaker or flask
-
Stir plate and stir bar
-
Fume hood
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat.
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Dilution: Slowly and cautiously add the waste this compound to a large volume of cold water in a beaker with stirring. This helps to dissipate any heat generated.
-
Basification: While continuously stirring, slowly add the sodium hydroxide solution to the diluted waste. The goal is to raise the pH to >12 to facilitate the hydrolysis of the nitrile group. Monitor the temperature of the solution and add the base slowly to prevent excessive heat generation.
-
Reaction: Allow the basic solution to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis.
-
Neutralization: After the reaction period, slowly and carefully add hydrochloric acid to neutralize the solution. Monitor the pH using pH paper or a pH meter, aiming for a final pH between 6 and 8. Be cautious as the neutralization reaction can be exothermic.
-
Final Disposal: The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS or a licensed waste disposal contractor.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
